3,5-Dibromothiophene-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dibromothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOSIPRAZKDEIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347754 | |
| Record name | 3,5-dibromothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7311-68-4 | |
| Record name | 3,5-dibromothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7311-68-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dibromothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromothiophene-2-carboxylic acid is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties, arising from the presence of the thiophene ring, two bromine atoms, and a carboxylic acid functional group, make it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance in medicinal chemistry and materials science.
Chemical Properties
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂Br₂O₂S | [1] |
| Molecular Weight | 285.94 g/mol | [1] |
| CAS Number | 7311-68-4 | [1] |
| Melting Point | 215-220 °C | |
| Physical Form | Solid | |
| SMILES | OC(=O)c1sc(Br)cc1Br | |
| InChI | 1S/C5H2Br2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |
Solubility
Qualitative solubility information suggests that this compound is soluble in many organic solvents.[2] Thiophene itself is soluble in ether and alcohol but insoluble in water.[2] Given the polar carboxylic acid group, it is expected to have some solubility in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is likely to be limited.
Spectral Data (Predicted)
-
¹H NMR: The spectrum is expected to show a singlet for the proton at the 4-position of the thiophene ring. The chemical shift of the carboxylic acid proton is expected to be in the range of 10-13 ppm and may be broad.[3]
-
¹³C NMR: The spectrum will show five distinct carbon signals. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-170 ppm. The chemical shifts of the thiophene ring carbons will be influenced by the bromine and carboxylic acid substituents.[4][5]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.[6] A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹.[6]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak. Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[7][8] The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (M, M+2, M+4).
Experimental Protocols
Plausible Synthesis of this compound
A specific detailed experimental protocol for the synthesis of this compound is not available in the searched literature. However, a plausible synthetic route can be adapted from the synthesis of the related compound, 5-bromothiophene-3-carboxylic acid.[9] The proposed synthesis involves the direct bromination of thiophene-2-carboxylic acid.
Materials:
-
Thiophene-2-carboxylic acid
-
Bromine
-
Glacial acetic acid
-
Ice water
Procedure:
-
Dissolve thiophene-2-carboxylic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of two equivalents of bromine in glacial acetic acid to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by its three functional components: the thiophene ring, the two bromine atoms, and the carboxylic acid group.
-
Carboxylic Acid Group: The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.[5]
-
Bromine Atoms: The bromine atoms are susceptible to displacement by nucleophiles and can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
A key application of this compound is as a precursor for more complex molecules. For instance, after esterification of the carboxylic acid group, the bromine atoms can be selectively functionalized.
Logical Workflow for Synthesis and Subsequent Suzuki Coupling
Caption: Plausible synthetic workflow for this compound and its subsequent use in a Suzuki coupling reaction.
Applications in Drug Development and Medicinal Chemistry
Thiophene-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[2] The thiophene ring is considered a bioisostere of the benzene ring and can be found in numerous approved drugs.[2]
This compound serves as a valuable starting material for the synthesis of novel, biologically active molecules. The two bromine atoms provide handles for introducing diverse substituents through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).
Derivatives of brominated thiophene carboxylic acids have been investigated for various therapeutic applications, including:
-
Anticancer agents
-
Antibacterial and antifungal agents
-
Anti-inflammatory drugs
-
Antiviral compounds
The ability to readily modify the structure of this compound makes it an attractive scaffold for the development of new drug candidates targeting a variety of diseases.
Conclusion
This compound is a key chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined chemical properties and versatile reactivity allow for the construction of complex molecular architectures. While further experimental data on its specific spectral properties and solubility would be beneficial, the available information and analogies to related compounds provide a solid foundation for its use in research and development. The synthetic pathways and applications outlined in this guide highlight the importance of this compound as a valuable tool for the discovery of new bioactive molecules and functional materials.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. compoundchem.com [compoundchem.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of 3,5-Dibromothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways to 3,5-dibromothiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details the core synthetic strategies, providing itemized experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its thiophene core, substituted with two bromine atoms and a carboxylic acid group, offers multiple points for chemical modification, making it a versatile scaffold in the development of novel pharmaceuticals and functional materials. The strategic placement of the bromine atoms allows for selective functionalization through cross-coupling reactions, while the carboxylic acid moiety provides a handle for amide bond formation and other transformations. This guide focuses on the most reliable and well-documented synthetic route to this compound, proceeding via a polybrominated intermediate.
Primary Synthesis Pathway: A Two-Step Approach
The most viable and commonly referenced synthesis of this compound involves a two-step process:
-
Exhaustive Bromination of Thiophene: Thiophene is first perbrominated to yield 2,3,5-tribromothiophene. This reaction is a straightforward electrophilic aromatic substitution.
-
Regioselective Lithiation and Carboxylation: 2,3,5-Tribromothiophene then undergoes a regioselective lithium-halogen exchange at the most reactive alpha-position (C2), followed by quenching with carbon dioxide to install the carboxylic acid group.
This pathway is favored due to the high yields and selectivity achievable at each step, as well as the ready availability of the starting materials.
Data Presentation
The following tables summarize the quantitative data for the primary synthesis pathway.
Table 1: Synthesis of 2,3,5-Tribromothiophene from Thiophene
| Parameter | Value | Reference |
| Starting Material | Thiophene | [1] |
| Reagents | Bromine, Chloroform | [1] |
| Reaction Time | 10 hours (addition), overnight stirring | [1] |
| Reaction Temperature | Cooled with tap water, then 50°C | [1] |
| Yield | 75-85% | [1] |
Table 2: Synthesis of this compound from 2,3,5-Tribromothiophene
| Parameter | Value | Reference |
| Starting Material | 2,3,5-Tribromothiophene | [2] |
| Reagents | n-Butyllithium (n-BuLi), Carbon Dioxide (dry ice) | [3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |
| Reaction Temperature | -78°C | [3] |
| Reaction Time | 30-60 minutes (lithiation), 1-3 hours (carboxylation) | [3] |
| Yield | (Not explicitly stated for this specific transformation, but generally high for this type of reaction) |
Experimental Protocols
Step 1: Synthesis of 2,3,5-Tribromothiophene
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Thiophene (1125 g, 13.4 moles)
-
Chloroform (450 ml)
-
Bromine (6480 g, 40.6 moles)
-
2N Sodium hydroxide solution
-
Potassium hydroxide (800 g)
-
95% Ethanol (1.5 L)
-
Calcium chloride
Procedure:
-
A 5-liter, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and an outlet for the evolved hydrogen bromide.
-
Thiophene and chloroform are charged into the flask, which is situated in a cooling bath of cold tap water.
-
Bromine is added dropwise to the stirred mixture over a period of 10 hours.
-
After the addition is complete, the mixture is allowed to stand overnight.
-
The following day, the mixture is heated at 50°C for several hours.
-
The reaction mixture is then washed with a 2N sodium hydroxide solution.
-
The organic layer is refluxed for 7 hours with a solution of potassium hydroxide in 95% ethanol and subsequently poured into water.
-
The organic layer is separated, washed with water, and dried over calcium chloride.
-
The product is purified by fractional distillation to yield 2,3,5-tribromothiophene (3200–3650 g, 75–85%). Boiling point: 123–124°C at 9 mm Hg.[1]
Step 2: Synthesis of this compound
This protocol is a generalized procedure based on established methods for the lithiation of brominated thiophenes and subsequent carboxylation.[3]
Materials:
-
2,3,5-Tribromothiophene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Dry ice (solid carbon dioxide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (e.g., 1 M)
Procedure:
-
A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a septum, and an argon or nitrogen inlet.
-
2,3,5-Tribromothiophene (1.0 eq) is dissolved in anhydrous THF (to achieve a concentration of approximately 0.2-0.5 M) and transferred to the reaction flask via cannula.
-
The solution is cooled to -78°C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70°C. The reaction mixture is then stirred at -78°C for 30-60 minutes.
-
In a separate flask, an excess of crushed dry ice is placed. The lithiated thiophene solution is then transferred via cannula onto the dry ice with vigorous stirring.
-
The reaction mixture is allowed to slowly warm to room temperature.
-
Once at room temperature, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine and dried over anhydrous MgSO₄ or Na₂SO₄.
-
The solvent is removed under reduced pressure.
-
The crude product is acidified with hydrochloric acid to precipitate the carboxylic acid, which can then be purified by recrystallization.
Mandatory Visualizations
Synthesis Pathway Diagram
Experimental Workflow for Lithiation and Carboxylation
References
An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dibromothiophene-2-carboxylic Acid
This guide provides a comprehensive overview of the spectroscopic data for 3,5-Dibromothiophene-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are crucial for structural elucidation.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single signal for the proton on the thiophene ring. The acidic proton of the carboxylic acid group will also be present, though its chemical shift can be highly variable and it may appear as a broad singlet.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.3 - 7.7 | Singlet | N/A |
| -COOH | 10 - 13 | Broad Singlet | N/A |
Note: The chemical shift of the carboxylic acid proton is dependent on concentration and the solvent used.
The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached bromine and oxygen atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 162 - 170 |
| C-2 | 135 - 145 |
| C-3 | 115 - 125 |
| C-4 | 130 - 140 |
| C-5 | 110 - 120 |
Note: These are predicted values based on typical chemical shifts for similar compounds and substituent effects.[1][2][3]
A standard protocol for obtaining NMR spectra of a solid sample like this compound is as follows:
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[5][6] Gentle heating or vortexing can aid dissolution.[4]
-
If any solid particles remain, filter the solution through a pipette with a cotton plug to prevent interference with the magnetic field homogeneity.[4][6]
-
Transfer the clear solution into a clean, high-quality NMR tube to a height of about 4-5 cm.[5][6]
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.[5]
-
Locking : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[5]
-
Shimming : The magnetic field homogeneity is optimized, either manually or automatically, to achieve high resolution and sharp peaks.[5]
-
Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[5][7]
-
Acquisition : Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width) and initiate data collection.[5][7] For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[4]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and thiophene functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Weak |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong |
| C=C Stretch (Thiophene Ring) | 1500 - 1600 | Medium |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |
| O-H Bend (Carboxylic Acid) | 910 - 950 | Medium, Broad |
| C-Br Stretch | 500 - 600 | Strong |
Note: The broadness of the O-H stretch is due to hydrogen bonding.[3][8]
For a solid sample, several methods can be employed to obtain an IR spectrum:
-
Thin Solid Film Method :
-
Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[9]
-
Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[9]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[9]
-
Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[9]
-
-
KBr Pellet Method :
-
Attenuated Total Reflectance (ATR) Method :
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
| Parameter | Value |
| Molecular Formula | C₅H₂Br₂O₂S |
| Molecular Weight | 285.94 g/mol |
| Monoisotopic Mass | 283.81424 Da[12] |
Expected Fragmentation Pattern :
-
Molecular Ion (M⁺) : The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br), resulting in prominent peaks at M⁺, (M+2)⁺, and (M+4)⁺.
-
Acylium Ion : A significant peak is expected from the cleavage of the C-Br bond, forming an acylium ion.[13]
-
Loss of -OH : A peak corresponding to the loss of a hydroxyl radical (M-17) is common for carboxylic acids.[3][14]
-
Loss of -COOH : A peak resulting from the loss of the entire carboxyl group (M-45) may also be observed.[3][14]
For a non-volatile solid, direct introduction into the mass spectrometer is a common method.
-
Sample Introduction :
-
Ionization :
-
The sample molecules are ionized. Common techniques for this type of compound include:
-
Electron Impact (EI) : The sample is bombarded with a high-energy beam of electrons, which knocks off an electron to form a molecular ion (M⁺). This is a "hard" ionization technique that often causes extensive fragmentation.[16][17]
-
Electrospray Ionization (ESI) : The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it forms charged droplets. This is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion peak.[15][18]
-
-
-
Mass Analysis and Detection :
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. webassign.net [webassign.net]
- 11. amherst.edu [amherst.edu]
- 12. PubChemLite - this compound (C5H2Br2O2S) [pubchemlite.lcsb.uni.lu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3,5-Dibromothiophene-2-carboxylic acid (CAS: 7311-68-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromothiophene-2-carboxylic acid, with the CAS number 7311-68-4, is a highly functionalized heterocyclic compound that serves as a critical building block in organic synthesis. Its thiophene core, substituted with two bromine atoms and a carboxylic acid group, offers multiple reactive sites for the construction of complex molecular architectures. This versatility makes it a valuable intermediate in the synthesis of novel organic materials, particularly in the fields of polymer chemistry and medicinal chemistry. The presence of bromine atoms allows for various cross-coupling reactions, while the carboxylic acid moiety can be readily converted into other functional groups or used to modulate solubility and biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and key applications, with a focus on its role in drug discovery and development. Thiophene-containing compounds are recognized as privileged pharmacophores in medicinal chemistry due to their diverse biological activities.[1][2]
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7311-68-4 | - |
| Molecular Formula | C₅H₂Br₂O₂S | - |
| Molecular Weight | 285.94 g/mol | - |
| Appearance | White to off-white solid | - |
| Melting Point | 215-220 °C | Sigma-Aldrich |
| Purity | ≥95% | Sigma-Aldrich |
Table 2: Predicted and Representative Spectroscopic Data
| Spectroscopy | Expected/Representative Data | Notes |
| ¹H NMR | A single peak in the aromatic region (δ 7.0-8.0 ppm) for the thiophene proton. A broad singlet for the carboxylic acid proton (δ 10-13 ppm). | The exact chemical shift of the thiophene proton is influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. The carboxylic acid proton signal may be broad and its position can vary with concentration and solvent. |
| ¹³C NMR | Signals for the four carbons of the thiophene ring (δ 110-140 ppm) and the carboxylic acid carbonyl carbon (δ 165-185 ppm). | The carbons attached to bromine will show lower intensity and their chemical shifts will be significantly affected. The carbonyl carbon signal is typically in the downfield region. |
| FT-IR (cm⁻¹) | Broad O-H stretch (2500-3300), C=O stretch (1680-1710), C-Br stretch (500-600), C-S vibrations. | The broad O-H band is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretching frequency is typical for an aromatic carboxylic acid. |
| Mass Spec. | Molecular ion peak (M+) showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4). Fragmentation may involve loss of COOH and Br. | The isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4) is a key identifier. |
Synthesis and Reactions
Synthesis of this compound
A common synthetic route to this compound involves the bromination of a suitable thiophene precursor followed by carboxylation. While a specific detailed protocol for this exact molecule is not widely published, a general and plausible synthetic workflow can be outlined based on established organic chemistry principles and procedures for similar compounds.
Experimental Protocol: General Bromination of a Thiophene Carboxylic Acid (Adapted from similar syntheses)
-
Reaction Setup: To a solution of thiophene-2-carboxylic acid in a suitable solvent (e.g., a halogenated solvent or a strong acid like sulfuric acid) in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add a catalytic amount of a Lewis acid (e.g., iron filings or FeBr₃).
-
Bromine Addition: Slowly add a stoichiometric amount (2 equivalents) of bromine, dissolved in the same solvent, to the reaction mixture at a controlled temperature (typically 0-25 °C).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Quench the reaction by pouring the mixture into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Key Reactions: The Suzuki Cross-Coupling
A primary application of this compound in synthetic chemistry is its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl or vinyl substituents at the 3- and 5-positions of the thiophene ring.[4]
Experimental Protocol: Representative Suzuki Cross-Coupling (Adapted from a similar dibromothiophene derivative) [5]
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (typically 2-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for several hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Applications in Drug Discovery and Development
The thiophene scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its ability to act as a bioisostere of a phenyl ring and for its favorable electronic and lipophilic properties.[1] this compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules.
The general strategy involves initial modification of the carboxylic acid group to an ester or amide, followed by sequential or one-pot cross-coupling reactions to introduce diverse substituents at the 3- and 5-positions. These substituents can be tailored to interact with specific biological targets. The resulting library of compounds can then be screened for various pharmacological activities. Thiophene derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.[2] For instance, the synthesis of novel thiophene-based derivatives via Suzuki coupling has led to the discovery of compounds with potent spasmolytic activity.[4]
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an acute toxicant if swallowed and is a skin and eye irritant. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in the development of new materials and pharmaceuticals. Its rich chemistry, particularly its utility in palladium-catalyzed cross-coupling reactions, allows for the creation of a wide array of complex molecules from a readily accessible starting material. This technical guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers and drug development professionals in leveraging this important chemical building block in their scientific endeavors.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Conformation of 3,5-Dibromothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure
The molecular structure of 3,5-Dibromothiophene-2-carboxylic acid is characterized by a central five-membered thiophene ring, substituted with two bromine atoms at the 3- and 5-positions and a carboxylic acid group at the 2-position. The presence of the electronegative sulfur atom and bromine atoms, along with the electron-withdrawing carboxylic acid group, significantly influences the electronic distribution and geometry of the thiophene ring.
Predicted Molecular Geometry
Based on X-ray crystallographic data of similar substituted thiophene-2-carboxylic acids and density functional theory (DFT) calculations on related molecules, the key structural parameters of this compound can be predicted. The thiophene ring is expected to be planar, with bond lengths and angles characteristic of an aromatic system, albeit perturbed by the substituents.
Table 1: Predicted Bond Lengths and Angles for this compound
| Parameter | Predicted Value | General Range in Thiophene Derivatives |
| Bond Lengths (Å) | ||
| C2-C3 | ~1.38 | 1.36 - 1.39 |
| C3-C4 | ~1.42 | 1.41 - 1.44 |
| C4-C5 | ~1.37 | 1.36 - 1.38 |
| C2-S1 | ~1.72 | 1.70 - 1.74 |
| C5-S1 | ~1.71 | 1.70 - 1.73 |
| C2-C(O)OH | ~1.48 | 1.47 - 1.50 |
| C3-Br | ~1.87 | 1.85 - 1.90 |
| C5-Br | ~1.86 | 1.84 - 1.89 |
| C=O | ~1.22 | 1.21 - 1.24 |
| C-O | ~1.32 | 1.30 - 1.35 |
| O-H | ~0.97 | 0.96 - 0.98 |
| **Bond Angles (°) ** | ||
| S1-C2-C3 | ~111 | 110 - 113 |
| C2-C3-C4 | ~113 | 112 - 114 |
| C3-C4-C5 | ~112 | 111 - 113 |
| C4-C5-S1 | ~112 | 111 - 113 |
| C2-S1-C5 | ~92 | 91 - 93 |
| C3-C2-C(O)OH | ~125 | 123 - 127 |
| S1-C2-C(O)OH | ~124 | 122 - 126 |
| C2-C3-Br | ~124 | 122 - 126 |
| C4-C5-Br | ~125 | 123 - 127 |
| O=C-O | ~123 | 121 - 125 |
| C-O-H | ~107 | 105 - 109 |
Note: These values are estimations based on data from related compounds and computational models.
Conformational Analysis
The conformation of this compound is primarily defined by the orientation of the carboxylic acid group relative to the thiophene ring. The rotation around the C2-C(carboxyl) single bond is the main determinant of the molecule's overall shape.
Computational studies on 2-thiophenecarboxaldehyde and other related compounds have shown that two planar conformers, syn and anti, are possible. In the syn conformer, the carbonyl oxygen of the carboxylic acid is oriented towards the sulfur atom of the thiophene ring. In the anti conformer, the carbonyl oxygen is pointed away from the sulfur atom.
For 2-substituted thiophenes, the syn conformer is often found to be more stable due to favorable electrostatic interactions between the carbonyl oxygen and the sulfur atom. The energy barrier for rotation between the two conformers is typically in the range of 8-12 kcal/mol. In the solid state, intermolecular hydrogen bonding between the carboxylic acid groups often leads to the formation of dimeric structures, which can influence the preferred conformation.
Caption: Rotational isomers of this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ) | Rationale |
| ¹H NMR | ||
| H4 | ~7.5 - 7.8 | The sole proton on the thiophene ring, deshielded by the adjacent bromine atom and the aromatic system. |
| COOH | ~13.0 - 14.0 (broad) | Characteristic chemical shift for a carboxylic acid proton, often broad due to hydrogen bonding and exchange. |
| ¹³C NMR | ||
| C2 | ~135 - 140 | Carbon bearing the carboxylic acid group, deshielded. |
| C3 | ~115 - 120 | Carbon attached to a bromine atom, showing a characteristic upfield shift due to the heavy atom effect. |
| C4 | ~130 - 135 | The only carbon bearing a hydrogen atom. |
| C5 | ~110 - 115 | Carbon attached to a bromine atom. |
| C=O | ~162 - 165 | Typical chemical shift for a carboxylic acid carbonyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3300 - 2500 | O-H stretch | Very broad band characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. |
| ~1700 | C=O stretch | Strong absorption from the carbonyl group of the carboxylic acid. Conjugation with the thiophene ring may lower this frequency slightly. |
| ~1600, ~1450 | C=C stretch | Aromatic ring stretching vibrations. |
| ~1300 | C-O stretch | Stretching vibration of the carboxylic acid C-O bond. |
| ~900 | O-H bend | Out-of-plane bending of the carboxylic acid hydroxyl group. |
| ~800 - 700 | C-Br stretch | Stretching vibrations of the carbon-bromine bonds. |
| ~700 | C-S stretch | Thiophene ring C-S stretching vibration. |
Experimental Protocols
This section outlines general experimental procedures for the synthesis and characterization of this compound, based on established methods for similar compounds.
Synthesis
A common route to this compound involves the bromination of a suitable thiophene precursor.
Caption: General synthetic workflow for this compound.
Protocol:
-
Dissolve thiophene-2-carboxylic acid in glacial acetic acid.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.
Characterization
The synthesized compound should be characterized using the following standard analytical techniques.
An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 3,5-Dibromothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the carboxylic acid functional group in 3,5-Dibromothiophene-2-carboxylic acid. This compound serves as a versatile building block in medicinal chemistry and materials science, owing to the presence of multiple reaction sites. Understanding the reactivity of its carboxylic acid moiety is crucial for the strategic design and synthesis of novel derivatives with potential applications in drug discovery and development.
Core Reactivity of the Carboxylic Acid Group
The carboxylic acid group in this compound undergoes a variety of characteristic reactions, including esterification, amidation, reduction, and decarboxylation. The electron-withdrawing nature of the bromine atoms on the thiophene ring can influence the reactivity of the carboxylic acid group, potentially enhancing its electrophilicity.
Amidation: Formation of Thiophene-2-carboxamides
The conversion of this compound to its corresponding amides is a key transformation for generating derivatives with diverse biological activities. This reaction is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine.
Quantitative Data for Amidation Reactions
| Amine Substrate | Coupling Reagents | Solvent | Yield (%) | Reference |
| 6-Fluorobenzo[d]thiazol-2-amine | EDC·HCl, DMAP | Not Specified | 61% | [1][2] |
| 4,6-Difluorobenzo[d]thiazol-2-amine | Not Specified | Not Specified | 60% | [1] |
| 8-Aminoquinoline | EDC·HCl, DIPEA | DMF | Not Specified | [3] |
| Various Amines | EDC·HCl, HOBt, DIPEA | DMF or CH2Cl2 | High yields expected |
Experimental Protocol: Amidation using EDC/DIPEA
This protocol describes a general procedure for the synthesis of 3,5-Dibromothiophene-2-carboxamides.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Desired primary or secondary amine
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve this compound (1.0 mmol) and EDC·HCl (1.2 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (1.5 mmol) to the solution and stir for 10 minutes at room temperature.
-
To this activated solution, add the desired amine (1.0 mmol).
-
Stir the reaction mixture for 20 hours at room temperature.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure amide.[3]
Esterification: Formation of Thiophene-2-carboxylates
Esterification of this compound can be achieved through various methods, with the Fischer esterification being a common approach. This acid-catalyzed reaction with an alcohol is typically reversible and driven to completion by using an excess of the alcohol or by removing water as it is formed.
Quantitative Data for Esterification
| Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Ethanol | H₂SO₄ (catalytic) | Reflux, 6 h | Not explicitly stated for this step, but the subsequent reduction of the ester proceeded with a 79% yield over two steps. | [4] |
Experimental Protocol: Fischer Esterification
This protocol outlines the synthesis of ethyl 3,5-dibromothiophene-2-carboxylate.
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
3 M Potassium Carbonate (K₂CO₃) solution
-
Ethyl acetate (AcOEt)
Procedure:
-
To a solution of this compound (1.2 g, 4.2 mmol) in anhydrous ethanol (5 mL), add a catalytic amount of concentrated sulfuric acid (0.1 mL).
-
Heat the mixture to reflux for 6 hours.
-
After cooling to room temperature, quench the reaction by neutralizing the mixture to a neutral pH with 3 M potassium carbonate solution.
-
Extract the product with ethyl acetate (2 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude ethyl 3,5-dibromothiophene-2-carboxylate.[4]
-
The crude product can be further purified by column chromatography if necessary.
References
The Synthetic Versatility of 3,5-Dibromothiophene-2-carboxylic Acid: A Gateway to Novel Organic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromothiophene-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique structure, featuring a thiophene ring substituted with two bromine atoms and a carboxylic acid group, offers multiple reactive sites for elaboration. This allows for the construction of complex molecular architectures with a wide range of potential applications, particularly in the fields of medicinal chemistry and materials science. The bromine atoms at the 3- and 5-positions are amenable to various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents. The carboxylic acid moiety at the 2-position provides a handle for amide bond formation, esterification, or other functional group transformations, further expanding its synthetic utility. This technical guide explores the key applications of this compound in organic synthesis, providing detailed experimental protocols and summarizing key reaction data.
Core Applications in Organic Synthesis
The strategic placement of reactive functional groups on the thiophene scaffold of this compound makes it an ideal precursor for the synthesis of a variety of organic molecules. The primary applications revolve around palladium-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon bonds at the bromine-substituted positions.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between organoboron compounds and organic halides. In the context of this compound, this reaction allows for the sequential or simultaneous replacement of the bromine atoms with aryl or heteroaryl groups, leading to the synthesis of 3,5-diarylthiophene-2-carboxylic acids and their derivatives. These biaryl thiophene structures are of significant interest in drug discovery as they are found in a number of biologically active compounds. It has been reported that derivatives of 5-bromothiophene-2-carboxylic acid exhibit spasmolytic activity, potentially through the blockage of calcium channels.[1]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction provides an efficient route to introduce alkynyl groups onto the thiophene ring by reacting the dibromo-substituted starting material with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.[2] This reaction opens up possibilities for the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in the preparation of functional materials and complex organic molecules.
Cyclization Reactions: Accessing Fused-Ring Systems
The disubstituted nature of the derivatives synthesized from this compound allows for subsequent intramolecular cyclization reactions to form novel thiophene-fused heterocyclic systems. These fused-ring structures are often associated with unique photophysical properties and biological activities.
Data Presentation: A Summary of Key Reactions
The following table summarizes quantitative data for representative reactions involving thiophene-2-carboxylic acid derivatives, providing a comparative overview of reaction conditions and yields.
| Starting Material | Coupling Partner | Catalyst/Base/Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / Toluene:H₂O | 90 | - | Pentyl 5-phenylthiophene-2-carboxylate | 85 | [3] |
| Phenethyl 5-bromothiophene-2-carboxylate | (3,4-Dichlorophenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ / Toluene:H₂O | 90 | - | Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | 82 | [3] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N / DMF | 100 | 3 | 2-Amino-3-(phenylethynyl)pyridine | 96 | [4] |
| Iodobenzene | Phenylacetylene | (PPh₃)₂PdCl₂ / [TBP][4EtOV] | - | - | Diphenylacetylene | 85 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the derivatization of brominated thiophene carboxylic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromothiophene Carboxylate
This protocol is adapted from procedures for similar bromothiophene derivatives and provides a general method for the synthesis of 5-arylthiophene-2-carboxylates.[3]
Materials:
-
Pentyl 5-bromothiophene-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add pentyl 5-bromothiophene-2-carboxylate, the arylboronic acid, and potassium carbonate.
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pentyl 5-arylthiophene-2-carboxylate.
Protocol 2: General Procedure for Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne
This protocol provides a general method for the Sonogashira coupling, which can be adapted for this compound and its derivatives.[4]
Materials:
-
Aryl bromide (e.g., this compound derivative) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Phosphine ligand (e.g., PPh₃, 5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add the aryl bromide, palladium catalyst, phosphine ligand, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF and triethylamine to the flask.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 3 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Signaling Pathways of Thiophene Derivatives
Derivatives of this compound have shown promise in modulating key biological pathways implicated in various diseases, including cancer and smooth muscle disorders.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[6][7] Certain thiophene derivatives have been identified as inhibitors of this pathway.[6] They are thought to interfere with the accumulation of β-catenin in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target gene transcription.
References
- 1. Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for 3,5-Dibromothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,5-Dibromothiophene-2-carboxylic acid (CAS No. 7311-68-4), a key building block in medicinal chemistry and materials science. This document outlines commercially available sources, key technical data, and its relevance in research and development.
Commercial Availability
This compound is available from a range of chemical suppliers catering to research and bulk manufacturing needs. The purity of the commercially available compound typically ranges from 95% to 98%. Below is a summary of prominent suppliers and their product specifications.
| Supplier | Purity | Melting Point (°C) | CAS Number | Molecular Weight | Additional Notes |
| --INVALID-LINK-- | 95%[1] | 215-220[1] | 7311-68-4[1] | 285.94[1] | - |
| --INVALID-LINK-- | - | - | 7311-68-4 | - | Inquire for purity and other data. |
| Sobekbio Biosciences | 98% | - | 7311-68-4 | - | - |
| --INVALID-LINK-- | 97% | 180-188 | 7311-68-4 | 285.94 | - |
| Sunway Pharm Ltd. | 97% | - | 7311-68-4 | 285.94 | - |
Physicochemical and Spectroscopic Data
While a comprehensive Certificate of Analysis with complete spectroscopic data for this compound is not publicly available from all suppliers, the following table summarizes expected and reported data based on available information and spectroscopic principles for related compounds. Researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier upon purchase.
| Property | Data | Source |
| Molecular Formula | C₅H₂Br₂O₂S | [1] |
| Molecular Weight | 285.94 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 7311-68-4 | [1] |
| Purity | 95-98% | [1] |
| Melting Point | 180-220 °C | [1] |
| ¹H NMR | A singlet for the thiophene proton is expected. The carboxylic acid proton will appear as a broad singlet, typically downfield. | General Spectroscopic Principles |
| ¹³C NMR | Signals for the five carbons of the thiophene ring and the carboxylic acid carbon are expected. The carbons attached to bromine will show characteristic shifts. | General Spectroscopic Principles |
| FT-IR | Characteristic peaks for O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-Br stretches are expected. | General Spectroscopic Principles |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic group and bromine atoms. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be evident. | General Spectroscopic Principles |
Experimental Protocols
One common synthetic strategy involves the lithiation of a dibromothiophene followed by quenching with carbon dioxide. Another approach is the direct bromination of a thiophene carboxylic acid. Researchers should consult specialized chemical synthesis literature and databases for detailed procedures, adapting them as necessary for this specific target molecule.
Role in Drug Discovery and Development
Thiophene derivatives are a cornerstone in medicinal chemistry due to their bioisosteric relationship with benzene rings, offering modified physicochemical properties while often retaining biological activity. The presence of bromine atoms and a carboxylic acid group on the thiophene ring of this compound provides multiple reactive handles for further chemical transformations. This makes it a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.
The carboxylic acid moiety can be converted to a variety of functional groups, such as esters and amides, while the bromine atoms are amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of diverse molecular scaffolds for drug discovery programs.
Visualizations
Supplier Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable commercial supplier for this compound.
Caption: A flowchart for the procurement of this compound.
Potential Synthetic Pathways
This diagram outlines potential synthetic transformations of this compound, highlighting its utility as a versatile building block.
Caption: Reaction pathways of this compound.
References
Methodological & Application
Synthesis of 3,5-Dibromothiophene-2-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 3,5-dibromothiophene-2-carboxylic acid and its derivatives. This class of compounds serves as a versatile scaffold in medicinal chemistry and materials science. The provided methodologies are aimed at ensuring high-purity compounds suitable for further research and development.
Application Notes
This compound is a key building block for the synthesis of a variety of organic molecules. The bromine atoms at the 3- and 5-positions are amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities. The carboxylic acid group at the 2-position can be readily converted into esters, amides, and other derivatives, further expanding the chemical space accessible from this starting material.
Derivatives of this compound have shown significant potential in drug discovery. They have been investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase alpha (PI3Kα), and FMS-like tyrosine kinase 3 (FLT3), which are crucial targets in oncology.[1][2][3] Additionally, some derivatives have been explored for their role in modulating the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation and migration.[4] The thiophene core is a bioisostere for the phenyl ring and can offer improved metabolic stability and pharmacokinetic properties.
Beyond pharmaceuticals, these compounds are also utilized in the development of organic electronic materials, such as conjugated polymers for organic photovoltaics and thin-film transistors. The thiophene unit contributes to the electronic properties of these materials.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the direct bromination of thiophene-2-carboxylic acid.
Materials:
-
Thiophene-2-carboxylic acid
-
Bromine
-
Glacial Acetic Acid
-
Ice
-
Distilled water
-
Round-bottom flask
-
Dropping funnel
-
Stirring apparatus
-
Buchner funnel and flask
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve thiophene-2-carboxylic acid in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any remaining acetic acid and unreacted bromine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
Quantitative Data Summary:
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Thiophene-2-carboxylic acid | Bromine | Glacial Acetic Acid | 4-6 | 0-10 (addition), RT (stirring) | 70-80 |
Protocol 2: Synthesis of Methyl 3,5-Dibromothiophene-2-carboxylate (Esterification)
This protocol details the esterification of this compound using methanol in the presence of an acid catalyst.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure methyl 3,5-dibromothiophene-2-carboxylate.
Quantitative Data Summary:
| Starting Material | Reagents | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Methanol | H₂SO₄ | Methanol | 4-6 | Reflux | 85-95 |
Protocol 3: Synthesis of 3,5-Dibromo-N-phenylthiophene-2-carboxamide (Amidation)
This protocol describes the synthesis of an amide derivative from this compound and aniline using a coupling agent.
Materials:
-
This compound
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve this compound, EDC, and HOBt in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add aniline to the reaction mixture and continue stirring at room temperature for 12-18 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3,5-dibromo-N-phenylthiophene-2-carboxamide.
Quantitative Data Summary:
| Starting Material | Reagents | Coupling Agents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Aniline | EDC, HOBt | DMF | 12-18 | Room Temperature | 75-85 |
Visualizations
Synthesis Workflow
Caption: General synthesis scheme for this compound and its derivatives.
Signaling Pathway Inhibition by Thiophene Derivatives
References
Application Notes and Protocols for the Synthesis of Poly(3,5-Dibromothiophene-2-carboxylic acid)
Introduction
Conjugated polymers derived from thiophene monomers are a cornerstone in the development of organic electronics, finding applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. The introduction of functional groups, such as carboxylic acids, onto the polymer backbone can significantly enhance material properties, including solubility in polar solvents, self-assembly behavior, and interfacial characteristics in devices. This document provides detailed application notes and experimental protocols for the synthesis of poly(3,5-Dibromothiophene-2-carboxylic acid), a promising candidate for such applications.
The direct polymerization of this compound is challenging due to the reactivity of the carboxylic acid proton, which can interfere with many transition metal-catalyzed cross-coupling reactions. Therefore, a "protect-polymerize-deprotect" strategy is the most effective approach. This involves the initial esterification of the carboxylic acid monomer, followed by polymerization of the esterified monomer, and concluding with the hydrolysis of the polymer ester to yield the desired poly(thiophene-2-carboxylic acid).
This document outlines protocols for the following key steps:
-
Esterification of this compound.
-
Polymerization of the resulting ester monomer via Stille, Suzuki, and Direct Arylation Polymerization (DArP) methods.
-
Hydrolysis of the polymer ester to obtain the final carboxylic acid-functionalized polymer.
Data Presentation
The following tables summarize representative quantitative data for polythiophene derivatives synthesized using the methods described herein. It is important to note that specific data for poly(this compound) and its esters are not extensively reported in the literature; therefore, the presented data are based on analogous polythiophene systems and should be considered as expected values.
Table 1: Representative Molecular Weight Data for Poly(thiophene-2-carboxylate) Derivatives
| Polymerization Method | Monomer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| Stille Polymerization | Alkyl 3,5-dibromothiophene-2-carboxylate | 15 - 30 | 30 - 60 | 1.8 - 2.5 |
| Suzuki Polymerization | Alkyl 3,5-dibromothiophene-2-carboxylate | 10 - 25 | 20 - 50 | 1.7 - 2.3 |
| Direct Arylation Poly. | Alkyl 3,5-dibromothiophene-2-carboxylate | 12 - 28 | 25 - 55 | 1.9 - 2.6 |
Table 2: Representative Thermal and Optical Properties of Poly(thiophene-2-carboxylic acid) Derivatives
| Property | Value |
| Decomposition Temperature (TGA, Td) | > 250 °C[1] |
| Glass Transition Temperature (DSC, Tg) | 140 - 160 °C[1] |
| UV-Vis Absorption (λmax, in solution) | 430 - 460 nm[2] |
| UV-Vis Absorption (λmax, in film) | 450 - 500 nm[2] |
| Photoluminescence Emission (λem, in solution) | 500 - 550 nm |
Experimental Protocols
Esterification of this compound
This protocol describes the protection of the carboxylic acid group as an ester, a crucial step before polymerization. A common method is the Steglich esterification.[3]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, 2-ethylhexanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add the desired alcohol (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Polymerization of Alkyl 3,5-Dibromothiophene-2-carboxylate
Stille polymerization is a robust method for forming C-C bonds and is widely used for synthesizing conjugated polymers.[2]
Materials:
-
Alkyl 3,5-dibromothiophene-2-carboxylate (monomer)
-
Bis(trimethylstannyl)thiophene (co-monomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Toluene or chlorobenzene, anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkyl 3,5-dibromothiophene-2-carboxylate (1.0 eq.) and bis(trimethylstannyl)thiophene (1.0 eq.) in anhydrous toluene.
-
Add the catalyst, Pd₂(dba)₃ (1-2 mol%), and the ligand, P(o-tol)₃ (4-8 mol%).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.
-
Monitor the polymerization by observing the increase in viscosity of the solution.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to isolate the polymer fraction.
-
Precipitate the polymer from the chloroform/chlorobenzene fraction into methanol, filter, and dry under vacuum.
Suzuki polymerization is another powerful cross-coupling reaction that is tolerant to a variety of functional groups.[4]
Materials:
-
Alkyl 3,5-dibromothiophene-2-carboxylate (monomer)
-
Thiophene-2,5-diboronic acid bis(pinacol) ester (co-monomer)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or cesium fluoride (CsF)
-
Toluene and water (or THF/water mixture)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the alkyl 3,5-dibromothiophene-2-carboxylate (1.0 eq.), thiophene-2,5-diboronic acid bis(pinacol) ester (1.0 eq.), and the base (K₂CO₃ or CsF, 3-4 eq.).
-
Add the catalyst, Pd(PPh₃)₄ (1-3 mol%).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 24-48 hours.
-
After cooling to room temperature, pour the mixture into methanol to precipitate the polymer.
-
Collect the polymer by filtration and wash with water and methanol.
-
Purify the polymer using Soxhlet extraction as described in the Stille polymerization protocol.
-
Precipitate the final polymer and dry under vacuum.
DArP is an increasingly popular method due to its atom economy and reduced synthetic steps, as it does not require the pre-functionalization of one of the monomers with organometallic reagents.[5][6]
Materials:
-
Alkyl 3,5-dibromothiophene-2-carboxylate (monomer)
-
Thiophene (co-monomer, if performing an A-B type copolymerization)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Pivalic acid (PivOH)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylacetamide (DMAc) or other high-boiling polar aprotic solvent, anhydrous
Procedure:
-
In a Schlenk tube, add alkyl 3,5-dibromothiophene-2-carboxylate (1.0 eq.), thiophene (1.0-1.2 eq. if used), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), PivOH (20-30 mol%), and the base (K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Add anhydrous DMAc to the mixture.
-
Degas the mixture with argon or nitrogen for 20-30 minutes.
-
Heat the reaction to 110-130 °C and stir for 24-72 hours.
-
Cool the reaction to room temperature and pour into a mixture of methanol and water to precipitate the polymer.
-
Filter the polymer and wash thoroughly with methanol.
-
Purify by Soxhlet extraction as previously described.
-
Isolate the final polymer by precipitation and dry under vacuum.
Hydrolysis of Poly(alkyl thiophene-2-carboxylate)
This final step deprotects the ester groups to yield the target poly(this compound).
Materials:
-
Poly(alkyl thiophene-2-carboxylate)
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or dioxane
-
Methanol
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve the poly(alkyl thiophene-2-carboxylate) in THF or dioxane.
-
Add a solution of KOH or NaOH (a large excess, e.g., 10-20 eq. per ester unit) in a mixture of water and methanol.
-
Heat the mixture to reflux (60-80 °C) and stir for 24-48 hours.
-
Monitor the hydrolysis by FT-IR spectroscopy, looking for the disappearance of the ester C=O stretch and the appearance of the carboxylic acid O-H and C=O stretches.
-
After cooling, acidify the mixture to a pH of 1-2 by the dropwise addition of 1 M HCl. This will precipitate the polymer.
-
Collect the polymer by filtration and wash extensively with deionized water to remove salts.
-
Wash the polymer with methanol and then dry under high vacuum.
Mandatory Visualizations
Caption: Synthetic workflow for poly(this compound).
Caption: Key components of the Stille polymerization reaction.
Caption: Key components of the Suzuki polymerization reaction.
Caption: Key components of the Direct Arylation Polymerization (DArP).
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3,5-Dibromothiophene-2-carboxylic acid in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromothiophene-2-carboxylic acid and its derivatives are versatile building blocks in the synthesis of conjugated polymers for organic electronic applications. The thiophene moiety provides excellent charge transport properties, while the carboxylic acid group can be functionalized to tune solubility, energy levels, and morphology of the resulting materials. This document provides an overview of the applications of polymers derived from thiophene-carboxylic acids in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), along with relevant experimental protocols and performance data. While direct polymerization of this compound is not widely reported, its derivatives are key components in high-performance materials.
Applications in Organic Electronics
Polymers incorporating thiophene-carboxylic acid units are utilized in the active layers of various organic electronic devices. The presence of the carboxylic acid group or its ester derivatives can influence the polymer's solubility, processing, and electronic properties.
-
Organic Field-Effect Transistors (OFETs): Thiophene-based polymers are widely used as the semiconductor in OFETs due to their high charge carrier mobility. The inclusion of carboxylic acid functionalities can impact the polymer's packing and morphology in thin films, which is crucial for efficient charge transport.
-
Organic Photovoltaics (OPVs): In OPVs, these polymers can act as the electron donor material in the active layer. The energy levels (HOMO and LUMO) of the polymer, which are critical for efficient charge separation and high open-circuit voltage, can be tuned by modifying the chemical structure, including the use of carboxylic acid derivatives.
Performance of Thiophene-Based Polymers in Organic Electronics
The performance of organic electronic devices is highly dependent on the specific chemical structure of the polymer used in the active layer. Below are tables summarizing the performance of various thiophene-based polymers, including those with structural similarities to polymers that could be derived from this compound.
Table 1: Performance of Thiophene-Based Polymers in OFETs
| Polymer | Mobility (cm²/Vs) | On/Off Ratio | Device Structure | Reference |
| PNDT3NTz-DT | ~0.5 | - | - | [1] |
| PT2-BDD | 10 times higher than PF2-BDD | - | OTFT | [2] |
| PF2-BDD | 10 times lower than PT2-BDD | - | OTFT | [2] |
| NIDT-DPP copolymer | 0.01 | - | OFET | [3][4] |
Table 2: Performance of Thiophene-Based Polymers in OPVs
| Polymer Donor | Acceptor | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) | Reference |
| PNDT3NTz-DT | - | ~5 | - | - | - | [1] |
| PDT-based polymers | PC71BM | up to 5.33 | - | - | - | [5] |
| P15 | BTP-eC9 | 11.5 | - | 22.04 | 65.87 | [6] |
| P13 | BTP-eC9 | 9.18 | 0.88 | - | 57.1 | [6] |
| P14 | BTP-eC9 | 9.07 | - | - | - | [6] |
| P-14 | IT-4F | 8.90 | 0.893 | - | - | [7] |
Experimental Protocols
The following are generalized protocols for the synthesis of thiophene-based polymers and the fabrication of organic electronic devices. These protocols are based on literature procedures for related materials and should be adapted as necessary for specific target molecules.
Protocol 1: Synthesis of a Thiophene-Based Copolymer for Organic Solar Cells
This protocol is adapted from the synthesis of a polymer where a bithiophene dicarboxylic acid ester is a key monomer.
Materials:
-
5,5'-dibromo-2,2'-bithiophene-4,4'-dicarboxylate derivative (Monomer 1)
-
Distannyl co-monomer (e.g., a benzodithiophene derivative)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene, anhydrous
-
Methanol
-
Argon gas
Procedure:
-
In a two-neck round-bottom flask, dissolve equimolar amounts of Monomer 1 and the distannyl co-monomer in anhydrous toluene.
-
Purge the solution with argon for 15-20 minutes to remove dissolved oxygen.
-
Add the Pd(PPh₃)₄ catalyst (typically 2-5 mol%) to the reaction mixture under an argon atmosphere.
-
Heat the mixture to reflux (around 110 °C) and stir under argon for 24-48 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Extract the polymer with chloroform or chlorobenzene.
-
Precipitate the purified polymer in methanol again and collect by filtration.
-
Dry the final polymer under vacuum.
Protocol 2: Fabrication of an Organic Photovoltaic (OPV) Device
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
The synthesized thiophene-based polymer (donor)
-
A suitable fullerene or non-fullerene acceptor (e.g., PC₇₁BM or IT-4F)
-
Chlorobenzene or other suitable organic solvent
-
Low work function metal for cathode (e.g., Calcium, Aluminum)
Procedure:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal at 140-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
Prepare a solution of the polymer donor and the acceptor in a suitable solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 1:1.5).
-
Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox.
-
Anneal the active layer at a temperature optimized for the specific material system (e.g., 80-120 °C) for a short duration (e.g., 10 minutes).
-
Thermally evaporate the cathode (e.g., Ca followed by Al) onto the active layer under high vacuum (< 10⁻⁶ Torr).
-
Encapsulate the device to protect it from air and moisture.
Workflow and Characterization
The development of new organic electronic materials from this compound follows a logical progression from molecular design to device testing.
Caption: Workflow for the development of organic electronic materials.
This diagram illustrates the typical workflow, starting from the chemical synthesis of monomers derived from this compound, followed by polymerization. The resulting polymer is then thoroughly characterized to determine its chemical, physical, and electronic properties. Finally, the polymer is incorporated into electronic devices like OFETs and OPVs, which are then tested to evaluate their performance. This iterative process allows for the systematic improvement of materials for high-performance organic electronics.
References
- 1. Naphthodithiophene-Based Donor-Acceptor Polymers: Versatile Semiconductors for OFETs and OPVs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene backbone-based polymers with electron-withdrawing pendant groups for application in organic thin-film transistors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. Wide bandgap OPV polymers based on pyridinonedithiophene unit with efficiency >5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 3,5-Dibromothiophene-2-carboxylic acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,5-Dibromothiophene-2-carboxylic acid as a monomer in the synthesis of functionalized polythiophenes. The protocols outlined below are based on established polymerization methodologies suitable for thiophene derivatives, particularly focusing on approaches that accommodate the carboxylic acid functionality.
Introduction
This compound is a versatile monomer for the synthesis of polythiophenes bearing carboxylic acid groups directly on the polymer backbone. These functional groups can significantly influence the polymer's properties, enhancing solubility in polar solvents, providing sites for further functionalization, and enabling applications in sensors, drug delivery systems, and as functional coatings.
Direct polymerization of monomers containing unprotected carboxylic acids can be challenging for certain transition metal-catalyzed reactions. Therefore, a common and effective strategy involves the polymerization of a protected monomer, such as an ester derivative, followed by a deprotection step to yield the final carboxylic acid-functionalized polymer. This approach allows for greater control over the polymerization process and often results in polymers with higher molecular weights and better-defined structures.
Polymerization Strategies
Two of the most powerful and versatile methods for the synthesis of polythiophenes from dihalogenated monomers are Stille and Suzuki cross-coupling reactions. These methods offer good control over the polymer's regioregularity and can be adapted for monomers with various functional groups.
2.1. Stille Cross-Coupling Polymerization
Stille polymerization involves the reaction of a dihalogenated monomer with an organotin reagent in the presence of a palladium catalyst. For this compound, the carboxylic acid group is typically protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the catalyst.
2.2. Suzuki Cross-Coupling Polymerization
Suzuki polymerization is another palladium-catalyzed cross-coupling reaction that utilizes a boronic acid or boronic ester derivative. This method is known for its tolerance to a wide range of functional groups and the use of less toxic organoboron reagents compared to the organotin reagents used in Stille coupling.
Experimental Protocols
The following are generalized protocols for the synthesis of poly(3,5-R-thiophene-2-carboxylic acid) where the initial monomer is an ester derivative of this compound.
3.1. Protocol 1: Stille Polymerization of Methyl 3,5-Dibromothiophene-2-carboxylate
This protocol describes the synthesis of poly(methyl thiophene-2-carboxylate) followed by hydrolysis to the carboxylic acid-functionalized polymer.
Materials:
-
Methyl 3,5-dibromothiophene-2-carboxylate
-
2,5-Bis(trimethylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tris(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Methanol
-
Hexane
-
Chloroform
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
Procedure:
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve methyl 3,5-dibromothiophene-2-carboxylate (1.0 eq) and 2,5-bis(trimethylstannyl)thiophene (1.0 eq) in anhydrous toluene.
-
In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (1-2 mol%) and P(o-tol)₃ (4-8 mol%) in anhydrous toluene.
-
Add the catalyst solution to the monomer solution and degas the mixture.
-
Heat the reaction mixture to 80-110 °C and stir for 24-48 hours. The reaction progress can be monitored by Gel Permeation Chromatography (GPC).
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of methanol.
-
Filter the polymer and wash it with methanol.
-
-
Purification:
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the polymer fraction.[1]
-
Concentrate the chloroform fraction and precipitate the polymer again in methanol.
-
Dry the polymer under vacuum.
-
-
Hydrolysis (Deprotection):
-
Dissolve the poly(methyl thiophene-2-carboxylate) in THF.
-
Add an aqueous solution of NaOH or LiOH and stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitor by FTIR).
-
Acidify the solution with dilute HCl to precipitate the carboxylic acid-functionalized polymer.
-
Filter the polymer, wash thoroughly with deionized water, and dry under vacuum.
-
3.2. Protocol 2: Suzuki Polymerization of an Esterified this compound
This protocol outlines a general procedure for Suzuki polymerization. The specific boronic acid or ester co-monomer will determine the final polymer structure.
Materials:
-
Esterified this compound (e.g., ethyl or pentyl ester)
-
Aryl- or Thienyl-diboronic acid or ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (or another suitable solvent system)
-
Methanol
-
Acetone
-
Hexane
Procedure:
-
Polymerization:
-
In a Schlenk flask, combine the esterified this compound (1.0 eq), the diboronic acid/ester co-monomer (1.0 eq), and the base (e.g., K₂CO₃, 2-3 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (e.g., 4:1 v/v).[2]
-
Heat the mixture to 80-100 °C with vigorous stirring for 24-72 hours.
-
Cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it sequentially with water and methanol to remove inorganic salts and low molecular weight oligomers.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane.[1] The desired polymer is then typically extracted with a solvent in which it is soluble, such as chloroform or THF.
-
Dry the polymer under vacuum.
-
-
Hydrolysis (Deprotection):
-
Follow the hydrolysis procedure described in Protocol 1.
-
Data Presentation
Table 1: Thermal and Molecular Weight Properties of Poly(3-hexylthiophene-co-thiophene-3-acetic acid) Copolymers [3]
| Copolymer (HT:TAA feed ratio) | TAA Content in Copolymer (mol%) | Mn ( g/mol ) | PDI | Tg (°C) | Td,onset (°C) |
| P(HT-co-TAA)25 | 33 | 23,200 | 2.8 | 148 | 290 |
| P(HT-co-TAA)50 | 38 | 22,800 | 2.6 | 150 | 250 |
| P(HT-co-TAA)75 | 54 | - | - | 152 | - |
Mn = Number-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature, Td,onset = Onset decomposition temperature.
Table 2: Spectroscopic and Electrochemical Properties of a Carboxylic Acid-Functionalized Polythiophene
| Property | Poly(ester-functionalized thiophene) | Poly(carboxylic acid-functionalized thiophene) |
| UV-Vis λmax (film) | ~450-550 nm | Typically blue-shifted compared to ester |
| ¹H NMR (aromatic region) | ~7.0 ppm | ~7.0 ppm (broadened signals) |
| HOMO Level | -5.66 eV | -5.82 eV |
| LUMO Level | -3.93 eV | -3.96 eV |
| Electrochemical Band Gap | 1.73 eV | 1.86 eV |
Data is representative and based on a post-polymerization modified poly(3-dodecylthiophene). Actual values will vary depending on the specific polymer structure.
Visualizations
Diagram 1: Generalized Experimental Workflow for Stille Polymerization
Caption: Workflow for Stille polymerization and subsequent deprotection.
Diagram 2: Generalized Catalytic Cycle for Suzuki Polymerization
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Dibromothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting Suzuki coupling reactions with 3,5-Dibromothiophene-2-carboxylic acid, a versatile building block in the synthesis of novel organic compounds for pharmaceutical and materials science applications. The protocols outlined below are based on established methodologies for similar thiophene derivatives and address the specific considerations for this substrate.
Introduction
This compound is a valuable starting material for the synthesis of polysubstituted thiophenes. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto the thiophene core. Thiophene-containing compounds are of significant interest in drug discovery due to their diverse pharmacological activities.
A key consideration for Suzuki coupling reactions with this compound is the presence of the carboxylic acid functional group. This group can interfere with the basic conditions typically employed in Suzuki reactions. Therefore, a common and highly recommended strategy is the protection of the carboxylic acid, typically through esterification, prior to the cross-coupling reaction. Following the Suzuki coupling, the ester can be readily hydrolyzed to regenerate the carboxylic acid if desired.
Reaction Scheme
The overall synthetic strategy involves a two-step process: esterification of the starting material followed by the Suzuki coupling reaction. This can be tailored for either mono- or di-arylation.
Caption: General reaction scheme for the Suzuki coupling of this compound.
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the protection of the carboxylic acid group as an ester, a crucial step before proceeding with the Suzuki coupling.[1]
Materials:
-
This compound
-
Amyl alcohol (or other suitable alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM), add the desired alcohol (e.g., amyl alcohol, 1.2 equiv.).
-
Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv.) as a catalyst.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv.) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Protocol 2: Mono-Suzuki Coupling of 3,5-Dibromothiophene-2-carboxylate Ester
This protocol is for the selective mono-arylation of the esterified starting material. The coupling is expected to occur preferentially at the 5-position due to the higher reactivity of the α-position of the thiophene ring.
Materials:
-
3,5-Dibromothiophene-2-carboxylate ester (from Protocol 1)
-
Arylboronic acid (1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3,5-Dibromothiophene-2-carboxylate ester (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Double Suzuki Coupling of 3,5-Dibromothiophene-2-carboxylate Ester
This protocol is for the di-arylation of the esterified starting material.
Materials:
-
3,5-Dibromothiophene-2-carboxylate ester (from Protocol 1)
-
Arylboronic acid (2.2-2.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-6 mol%)
-
Potassium phosphate (K₃PO₄) (4.0 equiv.)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the 3,5-Dibromothiophene-2-carboxylate ester (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and potassium phosphate (4.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5-6 mol%).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for Suzuki coupling reactions of similar brominated thiophene derivatives, which can serve as a benchmark for reactions with this compound derivatives.
Table 1: Esterification of Bromothiophene Carboxylic Acids
| Starting Material | Alcohol | Coupling Reagent | Catalyst | Solvent | Yield (%) | Reference |
| 5-Bromothiophene-2-carboxylic acid | Amyl alcohol | DCC | DMAP | DCM | 75 | [1] |
| 5-Bromothiophene-2-carboxylic acid | 2-Phenylethanol | DCC | DMAP | DCM | 71 | [1] |
Table 2: Suzuki Coupling of Bromothiophene Derivatives
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 71.5 | [1] |
| Pentyl 5-bromothiophene-2-carboxylate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 75 | [1] |
| 2,5-Dibromo-3-hexylthiophene (double coupling) | Phenylboronic acid (2.5 eq) | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [2] |
| 2,5-Dibromo-3-methylthiophene (mono-coupling) | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Not specified | Not specified | Moderate | [3] |
| 2,5-Dibromo-3-methylthiophene (double coupling) | Arylboronic acid (2.2 eq) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Not specified | Not specified | Moderate | [3] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki coupling.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂), bases (e.g., Cs₂CO₃), and solvent systems. The temperature and reaction time can also be optimized.
-
Dehalogenation: Dehalogenation can be a side reaction. Using milder bases or anhydrous conditions (if compatible with the chosen protocol) may mitigate this issue.
-
Homocoupling: Homocoupling of the boronic acid can occur. Using a slight excess of the dibromothiophene substrate can sometimes reduce this side reaction.
-
Purity of Reagents: The purity of the boronic acids and the palladium catalyst is crucial for the success of the reaction. Ensure that all reagents are of high quality.
By following these detailed protocols and considering the key aspects of the reaction, researchers can effectively utilize this compound as a versatile building block for the synthesis of novel and potentially bioactive molecules.
References
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]
Application Notes and Protocols for the Esterification of 3,5-Dibromothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and effective methods for the esterification of 3,5-Dibromothiophene-2-carboxylic acid, a crucial building block in the synthesis of various pharmaceutical and materials science compounds. The following protocols are designed to be clear, concise, and reproducible in a laboratory setting.
Overview of Esterification Methods
The esterification of this compound can be achieved through several synthetic routes. The choice of method often depends on the desired scale, the sensitivity of the starting materials, and the required purity of the final product. This document outlines three primary methods:
-
Fischer-Speier Esterification: A classic acid-catalyzed reaction between the carboxylic acid and an alcohol. It is a cost-effective method suitable for large-scale synthesis but is an equilibrium process.[1][2][3]
-
Steglich Esterification: A mild and efficient method that uses a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) to form the ester at room temperature.[4][5] This method is particularly useful for substrates that are sensitive to harsh acidic conditions.
-
Thionyl Chloride-Mediated Esterification: A two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride, followed by reaction with an alcohol. This method is often high-yielding and goes to completion.
Comparative Data of Esterification Methods
The following table summarizes the typical reaction conditions and yields for the esterification of this compound to its methyl ester.
| Method | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Fischer-Speier Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux (~65°C) | 4 - 12 | 85 - 95 |
| Steglich Esterification | Amyl alcohol | DCC, DMAP | Dichloromethane | 30 | 16 | ~75¹ |
| Thionyl Chloride-Mediated | Methanol | Thionyl Chloride | None (Step 1), Methanol (Step 2) | Reflux (~70°C) | 2 - 4 | > 90 |
¹Yield reported for the analogous 5-bromothiophene-2-carboxylic acid.[4]
Experimental Protocols and Workflows
Fischer-Speier Esterification
This method is a straightforward and economical approach for producing esters from carboxylic acids and alcohols under acidic conditions.[1][2][3] The use of excess alcohol as the solvent drives the equilibrium towards the product.
Protocol: Synthesis of Methyl 3,5-Dibromothiophene-2-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 10-20 volumes).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3,5-dibromothiophene-2-carboxylate. The product can be further purified by column chromatography on silica gel if necessary.
Workflow Diagram:
Caption: Fischer-Speier Esterification Workflow.
Steglich Esterification
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate ester formation under mild, neutral conditions.[4][5] It is particularly advantageous for substrates that are sensitive to high temperatures or strong acids.
Protocol: Synthesis of an Alkyl 3,5-Dibromothiophene-2-carboxylate
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.1 - 1.5 eq), and a catalytic amount of DMAP (0.05 - 0.1 eq) in anhydrous dichloromethane (DCM).
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Extraction: Combine the filtrates and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Workflow Diagram:
Caption: Steglich Esterification Workflow.
Thionyl Chloride-Mediated Esterification
This high-yield method proceeds through the formation of a highly reactive acyl chloride intermediate. The byproducts of the first step (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.
Protocol: Synthesis of an Alkyl 3,5-Dibromothiophene-2-carboxylate
Step 1: Formation of 3,5-Dibromothiophene-2-carbonyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add this compound (1.0 eq) and thionyl chloride (2.0 - 5.0 eq). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) for 1-2 hours, or until the evolution of gas ceases.
-
Isolation of Acyl Chloride: Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 3,5-dibromothiophene-2-carbonyl chloride is typically used in the next step without further purification.
Step 2: Ester Formation
-
Reaction Setup: In a separate flask, prepare a solution of the desired alcohol (1.1 - 1.5 eq) in a suitable anhydrous solvent (e.g., DCM, THF, or the alcohol itself).
-
Acyl Chloride Addition: Cool the alcohol solution to 0°C. Slowly add the crude 3,5-dibromothiophene-2-carbonyl chloride to the alcohol solution. If the alcohol is not used as the solvent, a base such as pyridine or triethylamine can be added to scavenge the HCl produced.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water. If a solvent was used, separate the organic layer and wash it with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired ester. Further purification can be achieved by column chromatography or distillation.
Workflow Diagram:
Caption: Thionyl Chloride-Mediated Esterification Workflow.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care and use a gas trap to neutralize the HCl and SO₂ byproducts.
-
DCC is a potent allergen and sensitizer. Avoid inhalation and skin contact.
-
Concentrated sulfuric acid is highly corrosive. Add it slowly to the reaction mixture to control the exothermic reaction.
These protocols provide a comprehensive guide for the successful esterification of this compound. Researchers should adapt these methods as needed based on the specific alcohol used and the desired scale of the reaction.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols for the Grignard Reaction of 3,5-Dibromothiophene-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2] The thiophene scaffold serves as a versatile pharmacophore, and its derivatives have been explored for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The functionalization of the thiophene ring allows for the fine-tuning of a molecule's biological activity. One powerful method for achieving this is the Grignard reaction, which enables the formation of carbon-carbon bonds.
This document provides detailed application notes and protocols for the regioselective Grignard reaction of 3,5-dibromothiophene-2-carboxylic acid derivatives. Specifically, it focuses on the selective formation of a mono-Grignard reagent and its subsequent reaction with electrophiles to generate 3-bromo-5-substituted-thiophene-2-carboxylic acid derivatives, which are valuable intermediates in the synthesis of novel therapeutic agents.
Principle and Regioselectivity
The Grignard reaction involves the reaction of an organohalide with magnesium metal to form an organomagnesium halide (the Grignard reagent). This reagent is a potent nucleophile and a strong base. A key challenge in the Grignard reaction of this compound is the presence of two bromine atoms and an acidic carboxylic acid proton.
To address these challenges, the following strategies are employed:
-
Protection of the Carboxylic Acid: The acidic proton of the carboxylic acid would quench the Grignard reagent. Therefore, it is essential to protect the carboxylic acid group, typically as an ester (e.g., a methyl ester), prior to the Grignard reaction.
-
Regioselective Grignard Formation: The two bromine atoms on the thiophene ring exhibit different reactivities. The bromine atom at the 5-position (alpha to the sulfur atom) is generally more reactive towards magnesium insertion than the bromine atom at the 3-position (beta to the sulfur atom). This difference in reactivity allows for the selective formation of the 5-magnesio-3-bromothiophene derivative. By carefully controlling the stoichiometry (using a slight excess of the dibromo-ester relative to magnesium), the formation of the di-Grignard species can be minimized.
Experimental Protocols
The following protocols outline the esterification of this compound and the subsequent selective Grignard reaction and formylation.
Protocol 1: Esterification of this compound
This protocol describes the conversion of the carboxylic acid to its methyl ester to protect the acidic proton.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (catalytic amount, e.g., 2-3 drops) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 3,5-dibromothiophene-2-carboxylate.
Protocol 2: Regioselective Grignard Reaction and Formylation
This protocol details the selective formation of the Grignard reagent at the 5-position and its subsequent reaction with N,N-dimethylformamide (DMF) to introduce a formyl group.
Materials:
-
Methyl 3,5-dibromothiophene-2-carboxylate
-
Magnesium turnings
-
Iodine (a single crystal for activation)
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Diethyl ether
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.1 eq) in the three-neck flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface.
-
Grignard Formation: Add anhydrous THF to the flask to cover the magnesium. Add a small portion (approx. 10%) of a solution of methyl 3,5-dibromothiophene-2-carboxylate (1.0 eq) in anhydrous THF to the activated magnesium. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining solution of the dibromo-ester dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Formylation: Cool the reaction mixture to 0 °C in an ice bath. Add anhydrous DMF (1.2 eq) dropwise via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of 1 M aqueous hydrochloric acid at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, methyl 3-bromo-5-formylthiophene-2-carboxylate, can be purified by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical quantitative data for the regioselective Grignard formylation of methyl 3,5-dibromothiophene-2-carboxylate. Please note that yields can vary based on the scale of the reaction and the purity of the reagents.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Methyl 3,5-dibromothiophene-2-carboxylate | 300.98 | 1.0 | - |
| Magnesium | 24.31 | 1.1 | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.2 | - |
| Methyl 3-bromo-5-formylthiophene-2-carboxylate | 250.08 | - | 60-75 |
Visualizing the Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 3-bromo-5-formylthiophene-2-carboxylic acid derivatives.
Caption: Synthetic workflow for 3-bromo-5-substituted-thiophene-2-carboxylic acid derivatives.
Applications in Drug Discovery Signaling
Derivatives of 3-bromo-5-substituted-thiophene-2-carboxylic acid are valuable scaffolds in drug discovery. They can be further modified to synthesize compounds that interact with various biological targets. For instance, the formyl group can be converted into other functional groups to modulate the compound's properties and target engagement. Thiophene-containing molecules have been shown to act as inhibitors of various enzymes or as ligands for receptors implicated in diseases such as cancer and inflammatory disorders.[1]
Caption: Potential role of thiophene derivatives in modulating signaling pathways.
Conclusion
The regioselective Grignard reaction of this compound derivatives provides a reliable and efficient route to valuable intermediates for drug discovery and development. By protecting the carboxylic acid and carefully controlling the reaction conditions, selective functionalization at the 5-position of the thiophene ring can be achieved. The resulting 3-bromo-5-substituted-thiophene-2-carboxylic acid derivatives serve as versatile building blocks for the synthesis of a wide range of biologically active molecules. The protocols and data presented herein offer a practical guide for researchers in the pharmaceutical and chemical sciences.
References
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Poly(thiophene-2-carboxylic acid) from 3,5-Dibromothiophene-2-carboxylic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of poly(thiophene-2-carboxylic acid), a functionalized conducting polymer, starting from 3,5-Dibromothiophene-2-carboxylic acid. The synthesis follows a three-step strategy involving protection of the carboxylic acid group via esterification, polymerization of the esterified monomer, and subsequent deprotection to yield the final polymer. This methodology is essential as the carboxylic acid functionality is generally incompatible with the organometallic reagents used in cross-coupling polymerization reactions.
Two primary polymerization techniques are detailed: Grignard Metathesis (GRIM) Polymerization and Stille Cross-Coupling Polymerization. Both methods are widely used for the synthesis of polythiophenes and offer routes to control the polymer's properties.
Experimental Overview
The overall synthetic pathway involves the following stages:
-
Protection: The carboxylic acid group of this compound is protected as a methyl ester via Fischer esterification to yield Methyl 3,5-dibromothiophene-2-carboxylate.
-
Polymerization: The monomer, Methyl 3,5-dibromothiophene-2-carboxylate, is polymerized to form poly(methyl thiophene-2-carboxylate) using either GRIM or Stille polymerization.
-
Deprotection: The methyl ester groups of the polymer are hydrolyzed under alkaline conditions to yield the final product, poly(thiophene-2-carboxylic acid).
Diagram of the Synthetic Workflow
Caption: Overall workflow for the synthesis of poly(thiophene-2-carboxylic acid).
Data Presentation
The following tables summarize representative quantitative data for each step of the synthesis. Note that the exact values can vary depending on specific reaction conditions and scale.
Table 1: Fischer Esterification of this compound
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Methanol, Sulfuric acid |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Yield | >90% |
Table 2: Polymerization of Methyl 3,5-dibromothiophene-2-carboxylate
| Parameter | GRIM Polymerization | Stille Polymerization |
| Catalyst | Ni(dppp)Cl₂ | Pd₂(dba)₃ / P(o-tol)₃ |
| Comonomer | - | Bis(trimethylstannyl)thiophene |
| Solvent | Anhydrous THF | Anhydrous Toluene or DMF |
| Temperature | Room Temperature | 80-110 °C |
| Reaction Time | 2-24 hours | 24-72 hours |
| Number-Average Molecular Weight (Mₙ) | 5 - 20 kDa | 10 - 50 kDa[1] |
| Polydispersity Index (PDI) | 1.2 - 1.6 | 1.5 - 2.5 |
| Yield | 70 - 90% | >90% |
Table 3: Alkaline Hydrolysis of Poly(methyl thiophene-2-carboxylate)
| Parameter | Value |
| Reagent | Sodium Hydroxide or Potassium Hydroxide |
| Solvent | Dioxane/Water or THF/Water |
| Temperature | 50 - 100 °C |
| Reaction Time | 12 - 24 hours |
| Yield | Quantitative |
Experimental Protocols
Step 1: Synthesis of Methyl 3,5-dibromothiophene-2-carboxylate (Esterification)
This protocol is based on a standard Fischer esterification procedure.[2][3][4][5][6]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol (e.g., 20-30 mL per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mL per gram of carboxylic acid) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure Methyl 3,5-dibromothiophene-2-carboxylate.
Step 2A: Grignard Metathesis (GRIM) Polymerization of Methyl 3,5-dibromothiophene-2-carboxylate
This protocol is adapted from established GRIM polymerization methods for dibromothiophenes.[7][8][9]
Materials:
-
Methyl 3,5-dibromothiophene-2-carboxylate
-
tert-Butylmagnesium chloride (t-BuMgCl) or other suitable Grignard reagent in THF
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M
-
Schlenk flask and line
-
Anhydrous solvents and inert atmosphere (Argon or Nitrogen) are crucial.
Procedure:
-
Under an inert atmosphere, dissolve Methyl 3,5-dibromothiophene-2-carboxylate in anhydrous THF in a Schlenk flask.
-
Slowly add one equivalent of tert-butylmagnesium chloride solution to the monomer solution at room temperature.
-
Stir the mixture for 1-2 hours at room temperature to allow for the formation of the thienyl Grignard reagent.
-
In a separate Schlenk flask, add the catalyst, Ni(dppp)Cl₂ (typically 0.5-2 mol% relative to the monomer), and suspend it in a small amount of anhydrous THF.
-
Transfer the catalyst suspension to the monomer Grignard solution via cannula. The reaction mixture will typically change color, indicating the initiation of polymerization.
-
Allow the polymerization to proceed at room temperature for 2-24 hours. The molecular weight of the polymer can be influenced by the reaction time and the monomer-to-catalyst ratio.
-
Quench the reaction by slowly adding a small amount of 1 M HCl.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Dry the polymer under vacuum to obtain poly(methyl thiophene-2-carboxylate).
Step 2B: Stille Cross-Coupling Polymerization of Methyl 3,5-dibromothiophene-2-carboxylate
This protocol is based on standard Stille polymerization procedures for creating conjugated polymers.
Materials:
-
Methyl 3,5-dibromothiophene-2-carboxylate
-
2,5-Bis(trimethylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene or N,N-dimethylformamide (DMF)
-
Methanol (MeOH)
-
Schlenk flask and line
-
Anhydrous solvents and inert atmosphere (Argon or Nitrogen) are crucial.
Procedure:
-
Under an inert atmosphere, add Methyl 3,5-dibromothiophene-2-carboxylate, an equimolar amount of 2,5-Bis(trimethylstannyl)thiophene, the palladium catalyst (Pd₂(dba)₃, typically 1-2 mol%), and the phosphine ligand (P(o-tol)₃, typically 4-8 mol%) to a Schlenk flask.
-
Add anhydrous toluene or DMF to the flask via cannula to dissolve the reagents.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-110 °C and stir for 24-72 hours under an inert atmosphere.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the solution.
-
After the polymerization is complete, cool the mixture to room temperature and dilute with additional toluene if necessary.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the polymer by filtration, and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.
-
Dry the purified polymer under vacuum to yield poly(methyl thiophene-2-carboxylate).
Step 3: Synthesis of Poly(thiophene-2-carboxylic acid) (Deprotection)
This protocol describes the alkaline hydrolysis of the poly(ester) to the desired poly(carboxylic acid).[10][11][12][13][14]
Materials:
-
Poly(methyl thiophene-2-carboxylate)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the poly(methyl thiophene-2-carboxylate) in a suitable solvent such as dioxane or THF in a round-bottom flask.
-
Prepare a solution of NaOH or KOH in water (a large excess of base is typically used, e.g., 5-10 equivalents per ester repeating unit).
-
Add the basic solution to the polymer solution.
-
Heat the mixture to 50-100 °C and stir for 12-24 hours to ensure complete hydrolysis.
-
After cooling to room temperature, acidify the reaction mixture by the dropwise addition of concentrated HCl until the polymer precipitates.
-
Collect the precipitated poly(thiophene-2-carboxylic acid) by filtration.
-
Wash the polymer thoroughly with water to remove any salts, followed by a wash with methanol.
-
Dry the final polymer under vacuum.
Visualizations
Diagram of the GRIM Polymerization Mechanism
Caption: Simplified mechanism of GRIM polymerization.
Diagram of the Stille Polymerization Catalytic Cycle
Caption: The catalytic cycle of Stille cross-coupling polymerization.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cerritos.edu [cerritos.edu]
- 7. utd-ir.tdl.org [utd-ir.tdl.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.cmu.edu [chem.cmu.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application of 3,5-Dibromothiophene-2-carboxylic Acid in Materials Science
Abstract:
This document provides detailed application notes and experimental protocols for the utilization of 3,5-Dibromothiophene-2-carboxylic acid as a fundamental building block in materials science. Primarily, it serves as a precursor for the synthesis of novel conjugated polymers with tailored electronic and optical properties for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The presence of two bromine atoms and a carboxylic acid group on the thiophene ring allows for diverse chemical modifications and polymerization routes, making it a versatile component for the development of advanced materials.
Introduction
This compound is a highly functionalized thiophene derivative that has garnered significant interest in the field of materials science. Its unique molecular structure, featuring a conjugated thiophene ring, two reactive bromine atoms, and a versatile carboxylic acid group, makes it an ideal monomer for the synthesis of a variety of functional organic materials. The thiophene unit contributes to the electronic conductivity and optical properties of the resulting polymers, while the bromine atoms provide reactive sites for various cross-coupling reactions, enabling the formation of extended π-conjugated systems. The carboxylic acid group can be modified to tune the solubility and energy levels of the final material, or it can be used to anchor the material to surfaces.
Key Applications in Materials Science
The primary application of this compound lies in its role as a monomer for the synthesis of conjugated polymers. These polymers are integral components in a range of organic electronic devices.
-
Organic Photovoltaics (OPVs): Polymers derived from this thiophene derivative can act as the electron-donating material in the active layer of OPVs. The tunable electronic properties of these polymers allow for the optimization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match those of electron-accepting materials, thereby maximizing the open-circuit voltage and overall power conversion efficiency of the solar cell.
-
Organic Field-Effect Transistors (OFETs): The inherent charge-transporting properties of polythiophene-based materials make them suitable for use as the active semiconductor layer in OFETs. The ability to form well-ordered, crystalline domains in the polymer thin film is crucial for achieving high charge carrier mobility.
-
Organic Light-Emitting Diodes (OLEDs): While less common, thiophene-based polymers can also be engineered for use as emissive or charge-transporting layers in OLEDs.
Experimental Protocols
Direct polymerization of this compound is often challenging due to the incompatibility of the acidic proton of the carboxylic acid group with many organometallic catalysts used in cross-coupling reactions. Therefore, a common strategy involves a two-step process: (1) esterification of the carboxylic acid to protect the acidic proton and enhance solubility, followed by (2) polymerization of the resulting ester derivative.
Protocol 1: Esterification of this compound
This protocol describes the esterification of this compound with a long-chain alcohol (e.g., 2-ethylhexanol) to improve solubility and prepare the monomer for subsequent polymerization.
Materials:
-
This compound
-
2-Ethylhexanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.), DMAP (0.1 eq.), and DCC (1.2 eq.) in anhydrous DCM.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add 2-ethylhexanol (1.5 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-ethylhexyl 3,5-dibromothiophene-2-carboxylate monomer.
Protocol 2: Polymerization via Stille Cross-Coupling
This protocol outlines the polymerization of the esterified monomer with a distannylated comonomer using a palladium catalyst.
Materials:
-
2-Ethylhexyl 3,5-dibromothiophene-2-carboxylate (from Protocol 1)
-
Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene or N,N-dimethylformamide (DMF)
-
Methanol
-
Soxhlet extraction apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of 2-ethylhexyl 3,5-dibromothiophene-2-carboxylate and the distannylated comonomer in anhydrous toluene.
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (1-2 mol%) and P(o-tol)₃ (4-8 mol%) in anhydrous toluene.
-
Add the catalyst solution to the monomer solution and degas the mixture with argon for 15-20 minutes.
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer and wash it with methanol.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction.
-
Dry the polymer under vacuum.
Data Presentation
The performance of materials derived from thiophene-based monomers is highly dependent on the specific polymer structure, device architecture, and processing conditions. The following tables summarize representative performance data for organic electronic devices fabricated using polymers derived from functionalized thiophene monomers.
Table 1: Performance of Organic Photovoltaic (OPV) Devices Based on Thiophene-Containing Polymers
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| P1 | PC₇₁BM | 11.5 | 0.88 | 22.04 | 65.87 |
| P2 | IT-4F | 8.90 | 0.89 | - | - |
| P3 | C₇₀ | 3.60 | 0.98 | 9.24 | - |
Table 2: Performance of Organic Field-Effect Transistors (OFETs) Based on Thiophene-Containing Polymers
| Polymer Semiconductor | Hole Mobility (cm²/Vs) | On/Off Ratio |
| P4 | 0.13 | > 10⁵ |
| P5 | 0.10 | > 10⁷ |
| P6 | 2.70 x 10⁻¹ | - |
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Workflow for the esterification of this compound.
Caption: Workflow for Stille cross-coupling polymerization.
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Dibromothiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-Dibromothiophene-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities I might encounter?
A2: Impurities can arise from starting materials, side-products from the synthetic route, or degradation. Potential impurities may include monobrominated thiophene carboxylic acids, isomeric dibromothiophene-2-carboxylic acids, or unreacted starting materials from the bromination of 2-thiophenecarboxylic acid.
Q3: My compound is a solid. Which purification method is generally preferred?
A3: For solid compounds like this compound, recrystallization is often a good first choice as it can be efficient for removing small amounts of impurities and can be scaled up easily. If recrystallization does not provide the desired purity, column chromatography is a more powerful technique for separating closely related compounds.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) can give a quick indication of the number of components in your sample. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provide more quantitative assessments of purity. The melting point of the purified compound can also be compared to the literature value (215-220 °C) as an indicator of purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in the hot solvent. | 1. Insufficient solvent volume. 2. Unsuitable solvent. | 1. Add more solvent in small portions until the compound dissolves. 2. Test the solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find one where the compound is soluble when hot but sparingly soluble at room temperature.[1] |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. 3. Rapid cooling. | 1. Evaporate some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound or its impurities. 2. High concentration of impurities. | 1. Choose a solvent with a lower boiling point. 2. Use a solvent pair. Dissolve the compound in a "good" solvent at an elevated temperature and add a "poor" solvent dropwise until the solution becomes cloudy, then allow to cool slowly. A preliminary purification by another method like acid-base extraction might be necessary. |
| Low recovery of the purified compound. | 1. The compound is too soluble in the cold solvent. 2. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. Use a minimal amount of ice-cold solvent to wash the crystals. 2. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |
Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound streaks or "tails" on the TLC plate and column. | The carboxylic acid group is interacting with the acidic silica gel. | Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This will suppress the deprotonation of the carboxylic acid, leading to a less polar species and sharper bands.[2] |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Poor separation of the desired compound from impurities. | 1. The eluent system is not optimal. 2. The column was overloaded with the crude material. | 1. Systematically test different eluent systems using TLC to find one that gives good separation between your compound and the impurities (aim for a ΔRf > 0.2). 2. Reduce the amount of crude material loaded onto the column. |
| The compound appears to be degrading on the column. | The compound is sensitive to the acidic nature of the silica gel. | Consider using a less acidic stationary phase like neutral alumina, or deactivate the silica gel by pre-eluting the column with the eluent containing a small amount of a base like triethylamine, followed by re-equilibration with the neutral eluent. However, for an acidic compound, adding a volatile acid to the eluent is the more common approach. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, acetic acid, and water). A good solvent will dissolve the compound when hot but not at room temperature. Solvent mixtures like ethanol/water can also be effective.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring on a hot plate until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur during this time.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a suitable eluent system. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Add 0.5-1% acetic acid to the eluent to improve the peak shape. The ideal eluent system should give the desired compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a well-packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is miscible with the eluent. Carefully load the sample onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer. Drain the aqueous layer into a clean flask.
-
Extraction of Organic Layer: Repeat the extraction of the organic layer with the aqueous base solution to ensure all the carboxylic acid has been extracted.
-
Combine Aqueous Layers: Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove any inorganic salts and then dry it under vacuum.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for acid-base extraction of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Synthesis of 3,5-Dibromothiophene-2-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dibromothiophene-2-carboxylic acid for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and reliable method involves a halogen-metal exchange reaction followed by carboxylation. This typically starts from a readily available polybrominated thiophene, such as 2,3,5-tribromothiophene. The key steps are:
-
Selective Lithiation: 2,3,5-tribromothiophene is treated with an organolithium reagent (e.g., n-butyllithium) at low temperatures. The lithium selectively replaces one of the bromine atoms at the more reactive α-position (C2 or C5).
-
Carboxylation: The resulting organolithium intermediate is quenched with a source of carbon dioxide, such as dry ice (solid CO₂) or by bubbling CO₂ gas through the solution, to form the lithium carboxylate salt.[1][2]
-
Acidification: An acidic workup protonates the salt to yield the final carboxylic acid product.
An alternative, though often less selective, route is the direct dibromination of thiophene-2-carboxylic acid. This approach can be complicated by the directing effects of the carboxyl group and the potential for side reactions.
Q2: Why is my overall yield consistently low?
A2: Low yields in this synthesis are common and can stem from several factors. The most critical steps are the formation and quenching of the organometallic intermediate. Key issues include:
-
Moisture: Organolithium reagents are extremely sensitive to moisture. Even trace amounts of water in the glassware, solvents, or atmosphere can quench the reagent and the lithiated intermediate, drastically reducing the yield.
-
Temperature Control: The lithiation reaction is highly exothermic and must be maintained at very low temperatures (typically -78 °C) to prevent side reactions, such as decomposition or reaction with the solvent.[3]
-
Side Reactions: Competing reactions, such as the formation of butyl-substituted thiophenes (if using n-BuLi) or debromination, can consume the starting material and intermediate.[4][5]
-
Inefficient Carboxylation: The reaction with CO₂ can be inefficient if not performed correctly, leading to the recovery of debrominated starting material (3,5-dibromothiophene) after workup.
Q3: What are the major impurities I should expect?
A3: Common impurities include:
-
3,5-Dibromothiophene: Formed if the lithiated intermediate is quenched by trace protons (from water) instead of CO₂.
-
2,3,5-Tribromothiophene: Unreacted starting material.
-
Thiophene-2-carboxylic acid: Resulting from over-reduction or debromination at multiple sites.
-
Isomeric Carboxylic Acids: Depending on the route, other brominated thiophene carboxylic acids may form. For instance, direct bromination of thiophene-2-carboxylic acid can lead to a mixture of isomers.
Q4: How can I effectively purify the final product?
A4: Purification can be challenging due to the similar polarities of the product and certain impurities. A multi-step approach is often necessary:
-
Aqueous Wash: A basic aqueous wash (e.g., with NaHCO₃) can extract the acidic product into the aqueous layer, leaving non-acidic impurities like unreacted 2,3,5-tribromothiophene in the organic layer. The product is then recovered by re-acidifying the aqueous layer and extracting.
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as a mixture of water and ethanol or acetic acid.[3]
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) with a small amount of acetic acid often provides good separation.[6]
Troubleshooting Guide
Issue 1: Very low or no product formation after carboxylation of 2,3,5-tribromothiophene.
Q: I reacted 2,3,5-tribromothiophene with n-BuLi and then poured the mixture over crushed dry ice, but my yield is less than 10%. What went wrong?
A: This is a classic problem related to the stability and reactivity of the organolithium intermediate. Here are the likely causes and solutions:
-
Moisture Contamination: Organolithiums react instantly with water.
-
Solution: Ensure all glassware is oven-dried (>120 °C) for several hours and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents, and maintain a positive inert gas pressure throughout the entire process.
-
-
Poor Reagent Quality: The n-butyllithium may have degraded.
-
Solution: Titrate the n-BuLi solution before use to determine its exact molarity. Use fresh, high-quality reagents.
-
-
Incorrect Temperature: Letting the reaction warm up, even locally during the addition of n-BuLi, can cause side reactions.
-
Solution: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath is ideal). Add the n-BuLi dropwise to a vigorously stirred solution of the tribromothiophene to dissipate heat.
-
-
Inefficient CO₂ Quench: Adding the reaction mixture to dry ice can cause vigorous outgassing, which may blow away the organolithium intermediate before it can react.
-
Solution: A better method is to prepare a slurry of crushed dry ice in anhydrous THF and transfer the lithiated intermediate to this slurry via a cannula. Alternatively, bubble dry CO₂ gas through the solution at -78 °C for an extended period.[2]
-
Issue 2: The main product of the reaction is 3,5-dibromothiophene, not the carboxylic acid.
Q: After acidic workup, my primary product is 3,5-dibromothiophene. Why did the carboxylation fail?
A: This indicates that the lithiated intermediate formed successfully but was protonated instead of reacting with CO₂.
-
Proton Source: The most likely culprit is a proton source quenching the reaction before or during the addition of CO₂. This is often residual moisture.
-
Solution: Re-evaluate all sources of moisture. Ensure the CO₂ source is dry. Commercial CO₂ gas cylinders are usually sufficiently dry, but passing the gas through a drying tube can be an extra precaution. Ensure the dry ice used is free of condensed atmospheric water.
-
-
Slow CO₂ Addition: If the intermediate has a limited lifetime, a slow quench could allow it to decompose or react with the solvent.
-
Solution: Ensure the carboxylation step is performed efficiently and as quickly as possible after the lithiation is complete.
-
Issue 3: The reaction is incomplete, with significant starting material recovered.
Q: I am recovering a large amount of my 2,3,5-tribromothiophene starting material. How can I improve conversion?
A: Incomplete conversion points to issues with the lithiation step.
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Stoichiometry: There may be an insufficient amount of active organolithium reagent.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of n-BuLi. Always titrate the reagent beforehand to know its true concentration.
-
-
Reaction Time: The halogen-metal exchange may not have had enough time to complete.
-
Solution: After adding the n-BuLi at -78 °C, allow the mixture to stir at that temperature for a sufficient period (e.g., 1-2 hours) before quenching with CO₂.[6]
-
Data Presentation
The following tables summarize key parameters and troubleshooting actions for the synthesis via lithiation of 2,3,5-tribromothiophene.
Table 1: Effect of Reaction Parameters on Yield
| Parameter | Condition | Expected Outcome | Troubleshooting Action |
| Temperature | -78 °C | High yield, minimal side products | Maintain with dry ice/acetone bath. |
| > -60 °C | Low yield, increased impurities | Improve cooling efficiency; add reagents slowly. | |
| Solvent | Anhydrous THF/Ether | Good solubility, stable intermediate | Use freshly distilled solvent over sodium/benzophenone. |
| Wet Solvent | Very low to no yield | Ensure rigorous drying of solvents. | |
| n-BuLi | 1.05 eq. (titrated) | High conversion | Titrate reagent before use. |
| < 1.0 eq. | Incomplete reaction | Use a slight excess of a freshly titrated solution. | |
| CO₂ Quench | Gas bubbling or cannula to slurry | Good yield | Avoid pouring onto dry ice; ensure vigorous stirring. |
| Pouring onto dry ice | Variable/Low yield | Use an alternative quenching method. |
Table 2: Troubleshooting Summary
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no product | Moisture; degraded n-BuLi; poor temperature control. | Oven-dry all glassware; use anhydrous solvents; titrate and use fresh n-BuLi; maintain -78 °C. |
| Main product is 3,5-dibromothiophene | Proton quench (moisture) before/during carboxylation. | Ensure CO₂ source is dry; improve quenching technique (e.g., cannula transfer to CO₂ slurry). |
| High recovery of starting material | Insufficient n-BuLi; short reaction time. | Use 1.05-1.1 eq. of titrated n-BuLi; increase stirring time after n-BuLi addition to 1-2 hours. |
| Oily, hard-to-purify product | Mixture of product, starting material, and side products. | Perform base wash to isolate the acidic product; attempt recrystallization from different solvents; use column chromatography if necessary. |
Experimental Protocols
Protocol: Synthesis of this compound via Lithiation
Disclaimer: This protocol is a representative procedure based on established chemical principles.[2] Users should conduct a thorough risk assessment before proceeding.
Materials:
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2,3,5-Tribromothiophene
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n-Butyllithium (solution in hexanes, ~1.6 M)
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Anhydrous tetrahydrofuran (THF)
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Dry ice (solid CO₂)
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Hydrochloric acid (HCl), 1 M
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: In the flask, dissolve 2,3,5-tribromothiophene (1.0 eq.) in anhydrous THF.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: While stirring vigorously, add n-butyllithium (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the mixture at -78 °C for 2 hours.
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Carboxylation: Crush a generous amount of dry ice in a separate dry flask and add anhydrous THF to create a slurry. While maintaining the temperature at -78 °C, transfer the lithiated thiophene solution to the dry ice/THF slurry via a cannula under positive inert gas pressure. Stir the resulting mixture and allow it to slowly warm to room temperature overnight.
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Workup: Quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent or by silica gel column chromatography.
Visualizations
Caption: Synthetic pathway from 2,3,5-tribromothiophene.
Caption: Decision tree for diagnosing low-yield issues.
Caption: Relationship between reaction conditions and impurities.
References
- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scispace.com [scispace.com]
- 6. 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Bromination of Thiophene-2-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the bromination of thiophene-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals to help navigate the challenges of this important synthetic transformation.
Troubleshooting Guides
This section addresses specific problems that may arise during the bromination of thiophene-2-carboxylic acid, offering potential causes and actionable solutions.
Issue 1: Low Yield of 5-bromothiophene-2-carboxylic acid
Q: My reaction is resulting in a low yield of the desired 5-bromothiophene-2-carboxylic acid. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, including incomplete reaction, competing side reactions, or issues with product isolation. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. - Increase temperature: Gradually increasing the reaction temperature can enhance the reaction rate. However, be cautious as higher temperatures can also promote side reactions. - Optimize stoichiometry: Ensure the correct molar ratio of the brominating agent to the starting material is used. An excess of the brominating agent can lead to polybromination. |
| Side Reactions | - Polybromination: The formation of 4,5-dibromothiophene-2-carboxylic acid is a common side reaction. To minimize this, use a controlled amount of the brominating agent (typically 1.0-1.1 equivalents). Slow, dropwise addition of the brominating agent at a low temperature can also improve selectivity. - Decarboxylation: Under certain conditions, especially at elevated temperatures, decarboxylation of the starting material or product can occur. It is advisable to run the reaction at the lowest effective temperature. |
| Product Isolation | - Inefficient extraction: Ensure complete extraction of the product from the aqueous phase after quenching the reaction. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) may be necessary. - Purification losses: Recrystallization is a common method for purification. To minimize losses, carefully select the recrystallization solvent and optimize the cooling process. |
Issue 2: Formation of Significant Amounts of Polybrominated Byproducts
Q: I am observing a significant amount of 4,5-dibromothiophene-2-carboxylic acid in my product mixture. How can I suppress the formation of this byproduct?
A: The formation of polybrominated species is a common challenge due to the activated nature of the thiophene ring. The following strategies can help improve the selectivity for monobromination:
| Control Parameter | Recommended Adjustment |
| Stoichiometry of Brominating Agent | Use a stoichiometric amount or a slight excess (1.0 to 1.1 equivalents) of the brominating agent (e.g., N-bromosuccinimide or bromine). Using a large excess will significantly increase the formation of dibrominated products. |
| Reaction Temperature | Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the brominating agent and throughout the reaction. Higher temperatures can increase the rate of the second bromination. |
| Addition of Brominating Agent | Add the brominating agent slowly and in a dropwise manner to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, favoring monobromination. |
| Choice of Brominating Agent | N-Bromosuccinimide (NBS) is often preferred over elemental bromine as it can provide a slow, constant supply of electrophilic bromine, which can enhance selectivity for monobromination. |
Issue 3: Evidence of Decarboxylation
Q: My analysis of the crude product suggests the presence of brominated thiophenes lacking the carboxylic acid group. What causes this and how can it be prevented?
A: Decarboxylation, the loss of CO2, can occur as a side reaction, particularly under harsh conditions. Here is how to mitigate this issue:
| Factor | Mitigation Strategy |
| Elevated Temperature | Avoid excessive heating of the reaction mixture. Conduct the bromination at the lowest temperature that allows for a reasonable reaction rate. |
| Strongly Acidic or Basic Conditions | While the reaction is typically performed in an acidic solvent like acetic acid, prolonged exposure to very strong acids or subsequent work-up with strong bases at high temperatures can promote decarboxylation. Neutralize the reaction mixture carefully during work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the preferred brominating agent for the selective monobromination of thiophene-2-carboxylic acid?
A1: Both N-bromosuccinimide (NBS) and elemental bromine (Br₂) can be used. However, NBS is often favored for its ability to provide a low, steady concentration of electrophilic bromine, which can lead to higher selectivity for the desired 5-bromo product and reduce the formation of polybrominated byproducts.[1] NBS is also a solid and can be easier and safer to handle than liquid bromine.[2][3]
Q2: What is the optimal solvent for this reaction?
A2: Glacial acetic acid is a commonly used solvent for the bromination of thiophene-2-carboxylic acid, particularly when using elemental bromine.[4] For reactions with NBS, solvents like tetrahydrofuran (THF) or acetonitrile can also be employed.[5] The choice of solvent can influence the reaction rate and selectivity.
Q3: How can I effectively purify the 5-bromothiophene-2-carboxylic acid from the reaction mixture?
A3: Purification is typically achieved through recrystallization. After aqueous work-up to remove the acid catalyst and unreacted brominating agent, the crude product can be dissolved in a suitable hot solvent (e.g., ethanol/water mixture) and allowed to cool slowly to form crystals of the purified product. Column chromatography can also be used for purification, though it may be more laborious for larger scale reactions.
Q4: What is the expected regioselectivity of the bromination?
A4: The electrophilic bromination of thiophene-2-carboxylic acid predominantly occurs at the 5-position. The carboxylic acid group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. However, the sulfur atom is an ortho-, para-director, and the position para to the sulfur (the 5-position) is the most activated site for electrophilic attack.
Q5: Can this reaction be scaled up for industrial production?
A5: Yes, the synthesis of brominated thiophene derivatives, including 4,5-dibromothiophene-2-carboxylic acid, is performed on an industrial scale.[6] Careful control of reaction parameters such as temperature, stoichiometry, and addition rates is crucial for achieving high yield and purity on a larger scale.
Data Presentation
The following table summarizes the typical yields of the desired product and major side products under different reaction conditions. Please note that actual yields may vary depending on the specific experimental setup and purity of reagents.
| Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Major Product | Typical Yield (%) | Major Side Product(s) |
| Br₂ (1.1) | Acetic Acid | 20-25 | 2 | 5-Bromothiophene-2-carboxylic acid | 70-80 | 4,5-Dibromothiophene-2-carboxylic acid |
| Br₂ (2.2) | Acetic Acid | 25-30 | 4 | 4,5-Dibromothiophene-2-carboxylic acid | 60-70 | 5-Bromothiophene-2-carboxylic acid |
| NBS (1.1) | Acetic Acid | 20-25 | 3 | 5-Bromothiophene-2-carboxylic acid | 75-85 | 4,5-Dibromothiophene-2-carboxylic acid |
| NBS (1.1) | THF | 25 | 4 | 5-Bromothiophene-2-carboxylic acid | ~80 | Succinimide, minor dibrominated product |
Experimental Protocols
Protocol 1: Selective Synthesis of 5-Bromothiophene-2-carboxylic acid using N-Bromosuccinimide (NBS)
This protocol is designed to favor the formation of the monobrominated product.
Materials:
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Thiophene-2-carboxylic acid
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N-Bromosuccinimide (NBS)
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Glacial Acetic Acid
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Sodium sulfite solution (10% w/v)
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Saturated sodium chloride solution (brine)
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Ethyl acetate
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Anhydrous magnesium sulfate
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Ethanol
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Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophene-2-carboxylic acid (1.0 eq) in glacial acetic acid.
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Cool the solution to 0-5 °C in an ice bath.
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In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in glacial acetic acid.
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Add the NBS solution dropwise to the stirred solution of thiophene-2-carboxylic acid over a period of 30-60 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, pour the mixture into a beaker containing ice water.
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Add 10% sodium sulfite solution to quench any unreacted bromine until the yellow color disappears.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an ethanol/water mixture to yield 5-bromothiophene-2-carboxylic acid as a white to off-white solid.
Protocol 2: Synthesis of 4,5-Dibromothiophene-2-carboxylic acid
This protocol is for the synthesis of the dibrominated product.
Materials:
-
Thiophene-2-carboxylic acid
-
Bromine (Br₂)
-
Glacial Acetic Acid
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Sodium bisulfite solution (10% w/v)
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Saturated sodium chloride solution (brine)
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Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
-
In a fume hood, dissolve thiophene-2-carboxylic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add bromine (2.2 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
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After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
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Pour the reaction mixture into ice water.
-
Quench the excess bromine by adding 10% sodium bisulfite solution until the orange color dissipates.
-
Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and evaporate the solvent to yield the crude 4,5-dibromothiophene-2-carboxylic acid.
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The crude product can be purified by recrystallization from a suitable solvent system.
Mandatory Visualizations
Caption: Reaction pathways in the bromination of thiophene-2-carboxylic acid.
Caption: Troubleshooting workflow for the bromination of thiophene-2-carboxylic acid.
References
- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. nbinno.com [nbinno.com]
Optimization of reaction conditions for 3,5-Dibromothiophene-2-carboxylic acid polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the optimization of reaction conditions for the polymerization of 3,5-Dibromothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Can I directly polymerize this compound using standard cross-coupling methods like Stille, Suzuki, or Kumada polymerization?
A1: Direct polymerization of this compound is generally not recommended. The acidic proton of the carboxylic acid group is incompatible with the organometallic reagents (e.g., Grignard reagents in Kumada polymerization or organotin reagents in Stille polymerization) and can deactivate the catalyst in many cross-coupling reactions. This interference typically leads to low molecular weight polymers or complete inhibition of the polymerization reaction.
Q2: What is the recommended strategy for polymerizing this compound?
A2: A protection-deprotection strategy is the most effective approach. The carboxylic acid group should first be protected, most commonly as an ester (e.g., methyl, ethyl, or t-butyl ester). This protected monomer can then be polymerized using various cross-coupling methods. Following polymerization, the ester groups on the polymer backbone can be hydrolyzed (deprotected) to yield the desired poly(this compound).
Q3: Which polymerization methods are suitable for the protected monomer (e.g., methyl 3,5-dibromothiophene-2-carboxylate)?
A3: Stille cross-coupling polymerization and Direct Arylation Polymerization (DArP) are two common and effective methods for polymerizing the protected ester monomer. Both methods have been successfully used for a variety of functionalized thiophene monomers. The choice between them may depend on factors such as desired polymer properties, tolerance to functional groups, and environmental considerations (Stille polymerization involves toxic organotin reagents).
Q4: What are the key parameters to optimize for a successful polymerization?
A4: Optimization is crucial for achieving the desired polymer properties. Key parameters to consider include:
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Catalyst system: The choice of palladium or nickel catalyst and the corresponding ligands.
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Solvent: Anhydrous, high-boiling point solvents are typically used.
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Temperature: Reaction temperatures can range from 80-120°C.
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Reaction time: Typically 24-72 hours.
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Monomer purity: High monomer purity is essential for achieving high molecular weight polymers.
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Inert atmosphere: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and side reactions.
Q5: How can I purify the final polymer?
A5: Purification is typically done by precipitation of the polymer into a non-solvent like methanol. Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or another good solvent for the polymer) to remove oligomers and catalyst residues.[1]
Q6: What are the expected solubility properties of poly(this compound)?
A6: Polythiophenes with carboxylic acid groups are often poorly soluble in common organic solvents. However, they can be soluble in aqueous basic solutions due to the formation of the carboxylate salt. The precursor polymer with ester groups is generally more soluble in chlorinated solvents like chloroform or chlorobenzene.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | 1. Impure monomer or reagents.2. Inactive catalyst.3. Insufficient reaction time or temperature.4. Poor choice of solvent.5. Inefficient inert atmosphere. | 1. Recrystallize or distill the monomer. Use freshly distilled, anhydrous solvents.2. Use a fresh batch of catalyst and ensure proper handling to avoid deactivation.3. Increase the reaction time and/or temperature. Monitor the reaction progress by taking small aliquots for analysis.4. Screen different high-boiling point, anhydrous solvents (e.g., toluene, DMF, chlorobenzene).5. Ensure a thoroughly deoxygenated reaction setup using Schlenk line techniques. |
| Low Molecular Weight | 1. Non-stoichiometric ratio of comonomers (in A-B type polymerizations like Stille).2. Presence of monofunctional impurities.3. Premature precipitation of the polymer.4. Catalyst deactivation. | 1. Carefully control the stoichiometry of the comonomers.2. Ensure high purity of the monomer.3. Choose a solvent in which the polymer is soluble at the reaction temperature.4. Increase catalyst loading or use a more robust catalyst system. |
| Broad Polydispersity Index (PDI) | 1. Side reactions such as chain transfer or branching.2. Inconsistent initiation or termination rates. | 1. Optimize reaction conditions (temperature, catalyst, ligands) to minimize side reactions. For DArP, the choice of carboxylic acid additive can influence defect formation.2. For chain-growth polymerizations like Kumada Catalyst-Transfer Polycondensation (if applicable with a protected monomer), ensure a clean and controlled initiation step. |
| Incomplete Deprotection of Ester Groups | 1. Insufficiently harsh hydrolysis conditions.2. Steric hindrance around the ester group.3. Poor solubility of the ester-functionalized polymer in the hydrolysis medium. | 1. Increase the concentration of the acid or base, reaction time, or temperature for hydrolysis.2. Consider using a less sterically hindered protecting group in the monomer synthesis.3. Use a co-solvent system to improve the solubility of the polymer during the deprotection step. |
| Cross-linking or Gelation | 1. Undesired side reactions, especially at high temperatures.2. For DArP, reaction at other C-H bonds on the thiophene ring. | 1. Lower the reaction temperature or shorten the reaction time.2. Optimize the catalyst and ligand system to improve the selectivity of the C-H activation. |
Data Presentation
Table 1: Typical Reaction Conditions for Stille Polymerization of Dihalo- and Distannyl-Thiophene Derivatives
| Parameter | Typical Range | Notes |
| Catalyst | Pd₂(dba)₃ or Pd(PPh₃)₄ | Tris(dibenzylideneacetone)dipalladium(0) or Tetrakis(triphenylphosphine)palladium(0) |
| Catalyst Loading | 1-2 mol% | Based on the limiting comonomer |
| Ligand | P(o-tol)₃ | Tri(o-tolyl)phosphine |
| Ligand Loading | 4-8 mol% | Typically a 2:1 or 4:1 ratio to Palladium |
| Solvent | Anhydrous DMF or Toluene | N,N-Dimethylformamide |
| Temperature | 80-120 °C | [1] |
| Reaction Time | 24-72 hours | [1] |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Typical Reaction Conditions for Direct Arylation Polymerization (DArP) of Brominated Thiophene Derivatives
| Parameter | Typical Range | Notes |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium(II) acetate or Tris(dibenzylideneacetone)dipalladium(0) |
| Catalyst Loading | 2-5 mol% | |
| Ligand | P(o-tol)₃ or other phosphine ligands | The choice of ligand is critical and often needs optimization |
| Base | K₂CO₃ or Cs₂CO₃ | Potassium carbonate or Cesium carbonate |
| Carboxylic Acid Additive | Pivalic acid or other bulky carboxylic acids | Can help to suppress side reactions and defects |
| Solvent | Anhydrous Toluene, Mesitylene, or DMF | |
| Temperature | 100-140 °C | |
| Reaction Time | 24-72 hours | |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the protection of the carboxylic acid group as a methyl ester.
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Materials: this compound, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.
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Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude methyl 3,5-dibromothiophene-2-carboxylate.
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Purify the product by column chromatography or recrystallization.
-
Protocol 2: Stille Polymerization of Methyl 3,5-dibromothiophene-2-carboxylate
This protocol provides a general procedure for the homopolymerization of the protected monomer. It requires the synthesis of a distannylated comonomer, which is not detailed here. For simplicity, a copolymerization with a commercially available distannyl thiophene is described.
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Materials: Methyl 3,5-dibromothiophene-2-carboxylate, 2,5-Bis(trimethylstannyl)thiophene, Pd₂(dba)₃, P(o-tol)₃, Anhydrous toluene.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of methyl 3,5-dibromothiophene-2-carboxylate and 2,5-Bis(trimethylstannyl)thiophene in anhydrous toluene.
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In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (1-2 mol%) and P(o-tol)₃ (4-8 mol%) in anhydrous toluene.
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Add the catalyst solution to the monomer solution via a syringe.
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Degas the reaction mixture by several freeze-pump-thaw cycles.
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Heat the reaction mixture to 110°C and stir for 48 hours under an inert atmosphere.
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Cool the mixture to room temperature and precipitate the polymer by pouring it into a large volume of methanol.
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Filter the polymer and wash it thoroughly with methanol and acetone.
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Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to isolate the polymer fraction.
-
Dry the polymer under vacuum.
-
Protocol 3: Deprotection of Poly(methyl 3,5-dibromothiophene-2-carboxylate-co-thiophene)
This protocol describes the hydrolysis of the ester groups to yield the final carboxylic acid-functionalized polymer.
-
Materials: The ester-functionalized polymer, Tetrahydrofuran (THF), Potassium hydroxide (KOH), Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the ester-functionalized polymer in THF.
-
Add a solution of KOH in methanol or water.
-
Reflux the mixture for 24 hours.
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Cool the reaction mixture and acidify with dilute HCl to precipitate the carboxylic acid-functionalized polymer.
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Filter the polymer, wash it extensively with water to remove salts, and then with methanol.
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Dry the final polymer under vacuum.
-
Mandatory Visualization
Caption: Workflow for the synthesis of poly(this compound).
Caption: Logical troubleshooting guide for polymerization issues.
References
Overcoming solubility issues of 3,5-Dibromothiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3,5-Dibromothiophene-2-carboxylic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted aromatic carboxylic acid. Generally, its solubility is influenced by the polarity of the solvent. Due to the presence of the polar carboxylic acid group, it is expected to have some solubility in polar organic solvents. However, the hydrophobic thiophene ring and the two bromine atoms can limit its solubility in very polar solvents like water and enhance its solubility in moderately polar to some nonpolar organic solvents. For a related compound, 2,5-dibromothiophene-3-carboxylic acid, it is noted to be slightly soluble in Methanol.[1] The principle of "like dissolves like" is a good starting point for solvent selection.
Q2: Which solvents are recommended for dissolving this compound?
A2: Based on the structure and general solubility principles of similar compounds, the following solvents are recommended for initial screening:
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Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are likely to be effective due to their ability to engage in dipole-dipole interactions and solvate the carboxylic acid group.
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Polar Protic Solvents: Alcohols such as methanol and ethanol can also be suitable solvents.
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Ethers: Dioxane is often used in reactions involving similar compounds, frequently in combination with water.[2]
It is crucial to experimentally determine the solubility in the chosen solvent system for your specific application.
Q3: How does temperature affect the solubility of this compound?
A3: For most solid solutes, including this compound, solubility in organic solvents tends to increase with an increase in temperature.[3] If you are facing solubility issues at room temperature, gentle heating of the solvent can significantly improve dissolution. However, it is important to consider the thermal stability of the compound and other reagents in your reaction mixture to avoid degradation.
Q4: Can pH be adjusted to improve the solubility of this compound?
A4: Yes, for aqueous or protic solvent systems, adjusting the pH can significantly impact solubility. As a carboxylic acid, this compound will be deprotonated in the presence of a base to form a more polar and often more soluble carboxylate salt. The addition of a suitable base, such as sodium hydroxide or potassium carbonate, can increase its solubility in aqueous or alcoholic media.
Troubleshooting Guides
Issue 1: Poor Solubility in a Chosen Reaction Solvent
Symptoms:
-
The solid this compound does not fully dissolve in the solvent at the desired concentration.
-
The reaction mixture is a suspension or slurry, leading to incomplete or slow reaction.
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Inappropriate Solvent Choice | The polarity of the solvent may not be suitable for dissolving the compound. |
| Solution: Consult the solvent polarity chart and select a solvent with a polarity that better matches the solute. Polar aprotic solvents like DMF or DMSO are often good starting points. | |
| Low Temperature | The solubility of the compound is limited at room temperature. |
| Solution: Gently heat the mixture while stirring. Monitor the temperature to ensure it is compatible with the stability of all reaction components. | |
| Insufficient Solvent Volume | The concentration of the solute exceeds its solubility limit in the given volume of solvent. |
| Solution: Increase the volume of the solvent to reduce the concentration. If a high concentration is required, a different solvent with higher solubilizing power should be sought. | |
| Compound is in a less soluble crystalline form | The crystal lattice energy of the solid is high, making it difficult to dissolve. |
| Solution: If possible, try to obtain or prepare an amorphous form of the compound, which is generally more soluble. Sonication can also be used to help break down the crystal lattice and aid dissolution. |
Issue 2: Precipitation of the Compound During a Reaction
Symptoms:
-
The this compound initially dissolves but then precipitates out of the solution as the reaction proceeds.
-
A solid forms upon the addition of another reagent or a change in temperature.
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Change in Solvent Composition | The addition of a co-solvent or a reagent that is a poor solvent for the compound can reduce its overall solubility. |
| Solution: If a co-solvent system is necessary, ensure that the final solvent mixture has a suitable polarity to keep all components dissolved. It may be necessary to use a larger total volume of the solvent mixture. | |
| Change in Temperature | If the reaction is cooled, the solubility of the compound may decrease, leading to precipitation. |
| Solution: Maintain the reaction temperature at a level where the compound remains soluble. If cooling is necessary for work-up, be aware that precipitation may occur. | |
| Formation of an Insoluble Product | The product of the reaction involving this compound may be less soluble than the starting material in the chosen solvent. |
| Solution: If the product precipitates, this can sometimes be advantageous for isolation. If the reaction needs to proceed in a homogeneous solution, a different solvent system that can dissolve both the starting material and the product should be selected. |
Issue 3: Incomplete Reaction in a Suzuki Coupling
Symptoms:
-
Low yield of the desired coupled product when using this compound as a substrate.
-
Recovery of unreacted starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Poor Solubility of the Starting Material | Incomplete dissolution of the this compound leads to a heterogeneous reaction mixture and reduced reaction rates. |
| Solution: Ensure complete dissolution of the starting material before initiating the reaction. This can be achieved by selecting an appropriate solvent (e.g., dioxane/water mixture), using a co-solvent, or gentle heating.[2] | |
| Catalyst Deactivation | The carboxylic acid functionality can potentially interact with the palladium catalyst, leading to deactivation. |
| Solution: Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the Suzuki coupling reaction. The ester can be hydrolyzed back to the carboxylic acid after the coupling if necessary. | |
| Side Reactions (e.g., Decarboxylation) | Under certain reaction conditions (e.g., high temperatures), decarboxylation of the thiophene-2-carboxylic acid may occur, leading to undesired byproducts. While thiophene-2-carboxylic acids are generally more resistant to decarboxylation than furan- or pyrrole-2-carboxylic acids, it can still be a competing reaction.[4] |
| Solution: Optimize the reaction temperature and time to favor the desired coupling reaction over decarboxylation. Use of milder bases and lower temperatures may be beneficial. | |
| Issues with the Boronic Acid/Ester | The boronic acid or ester may be unstable under the reaction conditions or may not be sufficiently soluble. |
| Solution: Use a fresh, high-quality boronic acid or ester. The use of a co-solvent like water in dioxane can improve the solubility of the boronic acid.[5] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Solvent Selection: Based on the reaction requirements and solubility principles, select a suitable solvent (e.g., DMF, DMSO, THF, or a dioxane/water mixture).
-
Weighing: Accurately weigh the required amount of this compound and place it in a clean, dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the chosen solvent to the reaction vessel.
-
Stirring and Heating: Begin stirring the mixture. If the solid does not dissolve at room temperature, gently heat the vessel using a water bath or heating mantle while continuing to stir.
-
Observation: Continue to stir and heat until the solid is completely dissolved, resulting in a clear solution. If the solid does not dissolve completely, consider adding a small amount of a co-solvent or increasing the total solvent volume.
Protocol 2: Representative Suzuki Coupling Reaction
This protocol is adapted from procedures for similar dibromothiophene derivatives and should be optimized for this compound.[2][6]
-
Reaction Setup: To a clean, dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 4 mL of a 6:1 dioxane/water mixture). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
References
- 1. lookchem.com [lookchem.com]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. youtube.com [youtube.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Characterization of 3,5-Dibromothiophene-2-carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromothiophene-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the characterization of this compound derivatives?
A1: The primary challenges include:
-
Purity Assessment: Difficulty in separating the desired product from starting materials, mono-brominated intermediates, and other side-products.
-
Spectroscopic Interpretation: Ambiguities in assigning signals in NMR spectra and interpreting complex fragmentation patterns in mass spectrometry due to the presence of bromine isotopes.
-
Low Yields: Incomplete reactions or side reactions leading to lower than expected yields of the desired derivative.
-
Poor Crystallinity: Difficulties in obtaining high-quality crystals for X-ray crystallography, which can be crucial for unambiguous structure determination.
Q2: How can I confirm the successful synthesis of the 3,5-dibromo- substitution pattern on the thiophene ring?
A2: The substitution pattern can be confirmed primarily by ¹H NMR spectroscopy. For a 3,5-dibromo-2-substituted thiophene, you would expect to see a single singlet in the aromatic region of the spectrum, corresponding to the proton at the 4-position. The absence of other aromatic signals is a strong indicator of the desired substitution.
Q3: What is the characteristic isotopic pattern for a compound containing two bromine atoms in mass spectrometry?
A3: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 natural abundance. For a molecule containing two bromine atoms, the molecular ion region will exhibit a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
Q4: I am having trouble with the solubility of this compound for my reaction. What solvents are recommended?
A4: this compound has limited solubility in nonpolar solvents. For reactions, polar aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dioxane are often used. For purification by recrystallization, a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature, such as ethanol/water or acetic acid/water, may be effective.
Troubleshooting Guides
Synthesis & Purification
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in esterification/amidation reaction. | 1. Incomplete reaction. 2. Hydrolysis of the starting material or product. 3. Inefficient activation of the carboxylic acid. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. 2. Ensure all reagents and solvents are anhydrous. 3. Use a more potent coupling agent (e.g., HATU, HOBt/EDC) or convert the carboxylic acid to the more reactive acid chloride. |
| Multiple spots on TLC after reaction, indicating a mixture of products. | 1. Incomplete bromination of the starting thiophene. 2. Side reactions such as decarboxylation at high temperatures. 3. Decomposition of the product during workup. | 1. Ensure sufficient equivalents of the brominating agent and adequate reaction time. 2. Avoid excessive heating during the reaction and purification steps. 3. Use a milder workup procedure, for example, avoiding strong acids or bases if the product is sensitive. |
| Difficulty in purifying the product by column chromatography. | 1. Co-elution of the product with impurities of similar polarity. 2. Streaking of the carboxylic acid on silica gel. | 1. Optimize the eluent system using different solvent mixtures or a gradient elution. Consider using a different stationary phase like alumina. 2. For carboxylic acids, add a small amount (0.1-1%) of acetic or formic acid to the eluent to suppress deprotonation and reduce streaking.[1] |
| Product "oils out" during recrystallization. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. High concentration of impurities. | 1. Choose a solvent with a lower boiling point. 2. Perform a preliminary purification by column chromatography before recrystallization. |
Spectroscopic Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or absent -OH or -NH proton signal in ¹H NMR. | 1. Hydrogen exchange with residual water in the NMR solvent. 2. Quadrupole broadening (for -NH). | 1. Use a fresh, anhydrous deuterated solvent. A D₂O shake can be performed to confirm the exchangeable proton. 2. This is an inherent property; warming the sample may sometimes sharpen the peak. |
| Complex, uninterpretable molecular ion region in Mass Spectrum. | 1. Presence of a mixture of mono-, di-, and tri-brominated species. 2. In-source fragmentation. | 1. Purify the sample further using HPLC or preparative TLC. 2. Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). |
| Ambiguous assignment of aromatic proton signals in ¹H NMR for related derivatives. | 1. Overlapping signals or complex coupling patterns in less substituted analogues. | 1. Perform 2D NMR experiments such as COSY and HSQC to establish proton-proton and proton-carbon correlations. |
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives
| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Notes |
| Thiophene H-4 | 7.3 - 7.8 | Singlet. The exact position is influenced by the nature of the derivative (ester, amide, etc.). |
| Carboxylic Acid -OH | 9.0 - 12.0 | Broad singlet. Often exchanges with D₂O. |
| Amide -NH | 5.5 - 8.5 | Broad singlet. Chemical shift is concentration and solvent dependent. |
| Ester -OCH₂- | 3.5 - 4.5 | Chemical shift depends on the specific alcohol used. |
| Ester/Amide α-CH | 2.0 - 2.5 | Protons on the carbon adjacent to the carbonyl group. |
Table 2: Common Mass Spectrometry Fragmentation Patterns
| Derivative Type | Key Fragmentation Pathways | Characteristic m/z Fragments |
| Carboxylic Acid | Loss of •OH (M-17), Loss of •COOH (M-45) | [M-OH]⁺, [M-COOH]⁺ |
| Esters | McLafferty rearrangement (if γ-hydrogens are present), α-cleavage (loss of •OR), cleavage of the ester alkyl chain. | [M-OR]⁺, fragments from the alkyl chain. |
| Amides | α-cleavage at the carbonyl group, McLafferty rearrangement. Primary amides may show a prominent peak at m/z 44 ([CONH₂]⁺•).[2][3] | [M-NR₂]⁺, fragments from the amine portion. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound derivatives.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified derivative.
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the sample is fully soluble. CDCl₃ is a good starting point for many neutral derivatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm) and is often included in commercially available deuterated solvents.
-
Acquisition: Acquire ¹H, ¹³C, and if necessary, 2D NMR spectra (COSY, HSQC) according to the instrument's standard operating procedures.
Visualizations
References
Preventing debromination during reactions with 3,5-Dibromothiophene-2-carboxylic acid
Welcome to the Technical Support Center for 3,5-Dibromothiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing debromination during chemical reactions with this versatile building block.
Unwanted debromination is a common side reaction when working with this compound, leading to reduced yields of the desired di-substituted or mono-substituted products and the formation of difficult-to-separate byproducts. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination is an undesired side reaction where one or both bromine atoms on the thiophene ring are replaced by a hydrogen atom. This leads to the formation of mono-brominated or fully hydrogenated thiophene-2-carboxylic acid derivatives. This side reaction consumes your starting material, reduces the yield of your target molecule, and complicates the purification process due to the formation of multiple byproducts.
Q2: Which bromine atom on this compound is more susceptible to debromination?
A2: The bromine atom at the 5-position is generally more reactive and thus more susceptible to both desired reactions and undesired debromination. This is due to the electronic influence of the carboxylic acid group at the 2-position, which makes the adjacent C5-Br bond more polarized and susceptible to oxidative addition in palladium-catalyzed reactions.
Q3: What are the primary causes of debromination?
A3: Debromination can be caused by several factors, primarily:
-
In Palladium-Catalyzed Cross-Coupling Reactions: The formation of palladium-hydride (Pd-H) species is a major cause. These can arise from the base, solvent (e.g., alcohols, water), or other additives and can reductively cleave the C-Br bond.
-
In Lithiation and Grignard Reactions: The presence of trace amounts of protic solvents (like water or alcohols) can quench the organometallic intermediate, leading to a proton replacing the bromine atom.
-
High Reaction Temperatures: Elevated temperatures can promote the decomposition of catalysts and reagents, leading to the formation of species that facilitate debromination.
-
Strong Bases: Strong bases can promote the formation of hydride sources, increasing the likelihood of debromination.
Q4: Should I protect the carboxylic acid group before running my reaction?
A4: Yes, in most cases, protecting the carboxylic acid group is highly recommended. The acidic proton of the carboxylic acid can interfere with many common reactions, especially those involving organometallic reagents (Grignard, organolithiums) and strong bases used in cross-coupling reactions. Esterification (e.g., to a methyl or ethyl ester) is a common and effective strategy to prevent these issues and can also improve the solubility of the starting material.
Troubleshooting Guide: Common Debromination Scenarios
Scenario 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
Symptoms:
-
Formation of significant amounts of 3-bromo-thiophene-2-carboxylic acid or thiophene-2-carboxylic acid derivatives in your reaction mixture, confirmed by GC-MS or LC-MS.
-
Low yield of the desired di-substituted or mono-substituted product.
-
Complex product mixture that is difficult to purify.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.
Quantitative Data: Illustrative Effect of Reaction Parameters on Debromination in a Suzuki Coupling
The following table provides illustrative data on how changing reaction parameters can affect the yield of the desired product and the formation of the debrominated byproduct in a model Suzuki coupling of methyl 3,5-dibromothiophene-2-carboxylate with phenylboronic acid.
| Entry | Base | Temperature (°C) | Solvent | Desired Product Yield (%) | Debrominated Byproduct (%) |
| 1 | NaOEt | 100 | Ethanol | 45 | 40 |
| 2 | K3PO4 | 100 | Toluene/H2O | 70 | 15 |
| 3 | K2CO3 | 80 | Dioxane/H2O | 85 | <5 |
| 4 | K2CO3 | 120 | Dioxane/H2O | 75 | 20 |
Note: This data is illustrative and based on general trends observed for similar brominated thiophenes. Actual results may vary.
Scenario 2: Debromination during Lithiation or Grignard Reagent Formation
Symptoms:
-
After quenching the reaction with an electrophile, a significant amount of the mono-brominated or non-brominated starting material is recovered.
-
Low yield of the desired functionalized product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing debromination/protonation in lithiation and Grignard reactions.
Quantitative Data: Illustrative Effect of Temperature on Lithiation-Quench Reaction
This table illustrates the effect of temperature on the yield of the desired product versus the protonated (debrominated) byproduct when reacting methyl 3,5-dibromothiophene-2-carboxylate with n-BuLi followed by quenching with an electrophile (e.g., TMSCl).
| Entry | Lithiation Temperature (°C) | Quench Temperature (°C) | Desired Product Yield (%) | Protonated Byproduct (%) |
| 1 | -20 | 0 | 30 | 65 |
| 2 | -78 | -78 | 85 | 10 |
| 3 | -78 | 0 | 60 | 35 |
Note: This data is illustrative and based on general principles of organometallic chemistry. Actual results may vary.
Detailed Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the conversion of the carboxylic acid to its methyl ester to protect the acidic proton.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Methanol (excess, as solvent)
-
Sulfuric acid (catalytic amount, e.g., 0.1 equiv)
-
Round-bottom flask with reflux condenser
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add this compound and methanol.
-
Carefully add the catalytic amount of sulfuric acid.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 3,5-dibromothiophene-2-carboxylate.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol details a Suzuki-Miyaura coupling of the protected methyl 3,5-dibromothiophene-2-carboxylate.
Reagents & Materials:
-
Methyl 3,5-dibromothiophene-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 ratio)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add methyl 3,5-dibromothiophene-2-carboxylate, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature.
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Dilute with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Low-Temperature Lithiation and Electrophilic Quench
This protocol describes a method for selective functionalization at the 5-position via lithium-halogen exchange, minimizing protonation.
Reagents & Materials:
-
Methyl 3,5-dibromothiophene-2-carboxylate (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.05 equiv) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., TMSCl, DMF, etc.) (1.2 equiv)
-
Dry ice/acetone bath
-
Schlenk flask and syringes for inert atmosphere techniques
Procedure:
-
Flame-dry a Schlenk flask under vacuum and backfill with argon.
-
Add a solution of methyl 3,5-dibromothiophene-2-carboxylate in anhydrous THF to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile dropwise at -78 °C.
-
After the addition is complete, stir at -78 °C for another 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Technical Support Center: Scaling Up the Synthesis of 3,5-Dibromothiophene-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 3,5-Dibromothiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable method for synthesizing this compound?
A1: The most common and direct method for the scalable synthesis of this compound is the direct bromination of 2-thiophenecarboxylic acid using at least two equivalents of a brominating agent, such as liquid bromine, in a suitable solvent like glacial acetic acid.
Q2: What are the primary safety concerns when running this reaction at a large scale?
A2: The primary safety concerns involve the handling of bromine, which is highly corrosive, toxic, and a strong oxidizing agent. Adequate ventilation, personal protective equipment (PPE), and emergency preparedness are crucial. The reaction also generates hydrogen bromide (HBr) gas, which is corrosive and requires proper scrubbing.
Q3: What are the expected major impurities in the synthesis of this compound?
A3: The major impurities can include monobrominated species (5-bromo- and 3-bromothiophene-2-carboxylic acid), unreacted starting material, and potentially some tribrominated thiophene derivatives if the reaction conditions are not well-controlled.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the disappearance of the starting material and the formation of the desired product.
Q5: What is the best way to purify the final product on a large scale?
A5: On a large scale, the most common purification method is recrystallization from a suitable solvent system, such as aqueous ethanol or acetic acid. This method is effective at removing most of the common impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yields | Incomplete reaction due to insufficient brominating agent or reaction time. | - Ensure at least two full equivalents of bromine are used. - Monitor the reaction to completion using an appropriate analytical technique (TLC, HPLC, NMR). - Increase the reaction temperature or time as needed, but monitor for side product formation. |
| Loss of product during workup or purification. | - Optimize the pH during the precipitation of the product to ensure maximum recovery. - Carefully select the recrystallization solvent to minimize product loss in the mother liquor. | |
| Formation of Monobrominated Impurities | Insufficient amount of brominating agent. | - Ensure accurate stoichiometry of the brominating agent. - Consider a slight excess of the brominating agent, but be mindful of potential over-bromination. |
| Non-homogenous reaction mixture. | - Ensure efficient stirring throughout the reaction, especially during the addition of bromine. | |
| Product Discoloration (e.g., yellow or brown) | Presence of residual bromine or other colored impurities. | - Wash the crude product with a solution of a reducing agent like sodium bisulfite or sodium thiosulfate to quench any remaining bromine. - Perform a thorough recrystallization, possibly with the addition of activated carbon. |
| Difficulties in Product Filtration | Very fine solid particles that clog the filter. | - Allow the product to crystallize slowly from the solution to form larger crystals. - Consider using a filter aid like Celite. |
Experimental Protocols
Key Experiment: Scaled-Up Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound on a laboratory scale, which can be adapted for larger scales with appropriate engineering controls.
Materials:
-
2-Thiophenecarboxylic acid
-
Glacial Acetic Acid
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Liquid Bromine
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Sodium bisulfite solution (e.g., 10% w/v)
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirring, a dropping funnel, a condenser, and a gas outlet connected to a scrubber.
-
Temperature control system (heating/cooling circulator).
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Filtration apparatus (e.g., Buchner funnel or filter press for larger scales).
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Drying oven.
Procedure:
-
Charging the Reactor: In a jacketed reactor, charge 2-thiophenecarboxylic acid (1.0 eq) and glacial acetic acid.
-
Initial Cooling: Start stirring and cool the mixture to 10-15 °C.
-
Controlled Addition of Bromine: Slowly add liquid bromine (2.1 eq) to the stirred solution via a dropping funnel over a period of 2-4 hours, maintaining the internal temperature between 15-25 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a stirred vessel containing cold water.
-
Precipitation and Filtration: The product will precipitate as a solid. Filter the crude product and wash it with deionized water.
-
Washing: Wash the filter cake with a sodium bisulfite solution to remove excess bromine, followed by another wash with deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol).
-
Drying: Dry the purified product under vacuum at 50-60 °C until a constant weight is achieved.
Quantitative Data (Typical Ranges):
| Parameter | Value |
| Yield | 75-90% |
| Purity (by HPLC) | >98% |
| Reaction Time | 12-24 hours |
| Melting Point | 222-225 °C |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Suzuki Coupling with 3,5-Dibromothiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling reaction of 3,5-Dibromothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in Suzuki couplings involving this compound can stem from several factors. Here are some common issues and troubleshooting steps:
-
Catalyst Deactivation: The carboxylic acid group on your substrate can coordinate with the palladium catalyst, leading to deactivation.[1] Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction, followed by saponification to regenerate the acid.[1]
-
Inappropriate Base: The choice of base is critical. Strong bases like sodium hydroxide can lead to side reactions, while weaker bases may not be effective.[2] Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective for Suzuki couplings.[3][4][5] You may need to use a larger excess of the base to neutralize the acidic proton of the carboxylic acid in addition to its role in the catalytic cycle.[1]
-
Poor Solubility: The reactants, particularly boronic acids, may have poor solubility in the reaction solvent, leading to a sluggish reaction.[3][6] A mixture of an organic solvent like 1,4-dioxane or toluene with water can improve the solubility of the boronic acid.[3]
-
Side Reactions: Homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group) are common side reactions that consume starting material and reduce the yield of the desired product.[7][8] Ensuring an inert atmosphere by thoroughly degassing the solvent and reaction vessel can help minimize these side reactions.[9]
-
Inefficient Catalyst System: The combination of palladium source and ligand is crucial. For electron-rich substrates, more electron-rich phosphine ligands might be required to facilitate the oxidative addition step.[10] While Pd(PPh₃)₄ is a common catalyst, systems like Pd(dppf)Cl₂ or in situ generated catalysts from Pd(OAc)₂ and a phosphine ligand can also be effective.[4][11]
Q2: I am not observing any product formation in my reaction. What should I check?
A2: A complete lack of product formation often points to a fundamental issue with the reaction setup or reagents.
-
Inactive Catalyst: Ensure your palladium catalyst is active. Palladium(II) precursors like Pd(OAc)₂ or PdCl₂ require reduction to Pd(0) in situ, which may not be happening efficiently. Using a pre-catalyst like Pd(PPh₃)₄, which is already in the Pd(0) state, can be a good starting point.[1]
-
Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. It is crucial to thoroughly degas the solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen for 10-15 minutes.[9]
-
Water Content: While some water can be beneficial for Suzuki couplings, especially for dissolving the base and boronic acid, completely anhydrous conditions can sometimes lead to reaction failure.[10][12] Conversely, too much water can promote dehalogenation.[12] A solvent mixture like 1,4-dioxane/water (e.g., 4:1 ratio) is a good starting point.[4]
-
Reagent Quality: Verify the purity and integrity of your starting materials, especially the boronic acid, which can degrade over time.
Q3: I am observing significant amounts of side products, such as mono-arylated thiophene and homo-coupled products. How can I minimize these?
A3: The formation of side products is a common challenge.
-
Mono-arylation vs. Di-arylation: To favor the double Suzuki coupling, a sufficient excess of the arylboronic acid (typically 2.2-2.5 equivalents) and base (around 4.0 equivalents) should be used.[4][9]
-
Dehalogenation: This side reaction, where a bromine atom is replaced by a hydrogen, can be promoted by excessive water in the reaction mixture.[12] Minimizing the amount of water is key to preventing significant dehalogenation.[12][13]
-
Homo-coupling: This occurs when two molecules of the boronic acid couple with each other. This can be minimized by slow addition of the boronic acid or by using a suitable catalyst and reaction conditions.
Q4: I am having difficulty purifying my product. The starting material and product have very similar polarities. What purification strategies can I try?
A4: Co-elution of the product with the starting material or byproducts is a frequent purification hurdle.[14]
-
Chromatography Optimization: Experiment with different solvent systems for flash column chromatography. A less polar solvent system might provide better separation.[14] Sometimes, switching to a different stationary phase (e.g., alumina) can be beneficial.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Acid-Base Extraction: Since your product contains a carboxylic acid, you can potentially use an acid-base extraction. By making the aqueous phase basic, your product should deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer. You can then re-acidify the aqueous layer and extract your purified product back into an organic solvent.
-
Protecting Group Strategy: If purification remains challenging, consider performing the Suzuki coupling on the methyl or ethyl ester of this compound. The esterified product will have a different polarity, which may simplify purification. The ester can then be hydrolyzed in a subsequent step.[1]
Data Presentation
Table 1: Comparison of Catalyst Systems for Double Suzuki Coupling of Dibromothiophenes
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5-6 | K₃PO₄ | 1,4-Dioxane/Water (4:1) | 90-100 | 12-24 | Good to Excellent |
| Pd(dppf)Cl₂ | 3 | Na₂CO₃ (2M aq.) | Toluene | 110-115 | 12-18 | Good to Excellent |
| Pd(OAc)₂/PPh₃ | 2 (Pd), 8 (Ligand) | K₂CO₃ | 95% Ethanol | 80-90 | 12-24 | Moderate to Excellent |
Data compiled from multiple sources for various dibromothiophene substrates and may require optimization for this compound.[4][9][15]
Experimental Protocols
General Protocol for Double Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (2.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 6 mol%)[3]
-
Base (e.g., Potassium phosphate, 4.0 mmol)[3]
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)[4]
-
Round-bottom flask, condenser, magnetic stir bar, and inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium phosphate (4.0 mmol).[4][9]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.[9]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (1,4-dioxane/water).[4] Then, add the palladium catalyst, Pd(PPh₃)₄ (6 mol%).[3]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[9]
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[9] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[9]
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure diarylated thiophene product.[4][9]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[16]
Troubleshooting Workflow for Suzuki Coupling
Caption: A logical workflow for troubleshooting common issues in the Suzuki coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analysis of Impurities in 3,5-Dibromothiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in 3,5-Dibromothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities in this compound can originate from the synthetic route and degradation. These may include:
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Starting Materials: Unreacted starting materials such as thiophene-2-carboxylic acid or partially brominated intermediates.
-
Isomeric Impurities: Other isomers formed during bromination, for instance, 2,5-dibromothiophene-3-carboxylic acid or 4,5-dibromothiophene-2-carboxylic acid.
-
Over-brominated Species: Products with more than two bromine atoms, such as 2,3,5-tribromothiophene.
-
Byproducts: Decarboxylated versions of the main compound or its impurities.
-
Residual Solvents: Solvents used during synthesis and purification, like acetic acid or dichloromethane.
Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separation and quantification. For structural elucidation and identification of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1][2][3][4]
Q3: How can I improve the peak shape for this compound in reverse-phase HPLC?
A3: Carboxylic acids can exhibit poor peak shape (tailing) in reverse-phase HPLC due to interactions with residual silanols on the stationary phase. To mitigate this, consider the following:
-
Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid group. This ensures the analyte is in its protonated, less polar form, leading to better retention and peak shape.
-
Use of Additives: Add a small amount of an acidic modifier, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress the ionization of silanol groups.
-
Column Choice: Employ a column with end-capping or a polar-embedded stationary phase designed to minimize silanol interactions.
Q4: Can NMR spectroscopy be used for quantitative analysis of impurities?
A4: Yes, Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance and quantifying impurities, often without the need for a reference standard of the impurity itself.[1][3] By integrating the signals of the main compound and the impurities and comparing them to a certified internal standard, you can obtain accurate quantitative results.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with the stationary phase.- Mobile phase pH close to the analyte's pKa.- Column overload. | - Add an acidic modifier (e.g., 0.1% TFA) to the mobile phase.- Adjust mobile phase pH to be well below the analyte's pKa.- Reduce sample concentration or injection volume.[5][6][7][8] |
| Poor Resolution | - Inappropriate mobile phase composition.- Unsuitable column.- Flow rate is too high. | - Optimize the gradient or isocratic mobile phase composition.- Use a column with a different stationary phase or smaller particle size.- Reduce the flow rate to improve separation efficiency.[5] |
| Ghost Peaks | - Contaminated mobile phase or injection solvent.- Carryover from previous injections. | - Use fresh, HPLC-grade solvents.- Implement a robust needle wash protocol.- Inject a blank solvent to check for system contamination.[7] |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation. | - Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a stable temperature.- Replace the column if performance has deteriorated. |
Sample Preparation Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution of Sample | - Low solubility in the chosen solvent. | - Test different diluents; polar aprotic solvents like acetonitrile or THF are often suitable.- Use sonication to aid dissolution.- Ensure the sample is fully dissolved before injection to avoid clogging the system. |
| Sample Degradation | - Instability of the compound in the chosen solvent or under certain light/temperature conditions. | - Prepare samples fresh before analysis.- Store samples in amber vials to protect from light.- Keep samples in a cooled autosampler if necessary. |
Experimental Protocols
General HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic impurities. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength where both the main compound and potential impurities have good absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity assessment.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
1H NMR for Structural Confirmation and Purity Assessment
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3), ensuring the compound is fully soluble.
-
Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Procedure:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add the deuterated solvent and ensure complete dissolution.
-
Acquire the 1H NMR spectrum with appropriate parameters to ensure good signal-to-noise and accurate integration (e.g., sufficient relaxation delay).
-
Integrate the signals of the main compound, known impurities, and the internal standard.
-
Calculate the purity and the amount of impurities based on the integral values, the number of protons, and the molecular weights.
-
Visualizations
Caption: Experimental workflow for the analysis of impurities.
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
- 1. veeprho.com [veeprho.com]
- 2. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. biomedres.us [biomedres.us]
- 5. m.youtube.com [m.youtube.com]
- 6. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 7. mastelf.com [mastelf.com]
- 8. chromtech.com [chromtech.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,5-Dibromothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Dibromothiophene-2-carboxylic acid and related, less substituted, thiophene-2-carboxylic acid derivatives. Understanding the spectral characteristics of these compounds is crucial for researchers in organic synthesis, medicinal chemistry, and materials science, where the thiophene motif is a prevalent structural scaffold.
The following sections detail the expected and observed chemical shifts, provide a standardized experimental protocol for data acquisition, and illustrate the analytical workflow. This guide aims to serve as a valuable reference for structure verification, purity assessment, and understanding substituent effects on the electronic environment of the thiophene ring.
Comparative NMR Data Analysis
The electronic environment of the thiophene ring is highly sensitive to the nature and position of its substituents. The strong electron-withdrawing and anisotropic effects of bromine atoms significantly influence the chemical shifts of the remaining ring protons and carbons. This effect is cumulative, and its understanding is key to interpreting the spectra of polysubstituted thiophenes.
Due to a lack of publicly available experimental spectra for this compound and 3-Bromothiophene-2-carboxylic acid, the data presented for these compounds are predicted based on established substituent effects observed in the parent compound and the 5-bromo derivative. All spectra are referenced to DMSO-d₆, a common solvent for carboxylic acids.
¹H NMR Spectral Data Comparison
The proton NMR spectra are simplified by the substitution pattern. The parent compound displays a complex multiplet structure, which resolves into distinct doublets upon mono-bromination. For the target molecule, this compound, only a single proton signal is expected in the aromatic region. The carboxylic acid proton typically appears as a broad singlet at a very downfield shift (>13 ppm) due to hydrogen bonding.
| Compound Name | Structure | H-3 (δ, ppm, mult.) | H-4 (δ, ppm, mult.) | H-5 (δ, ppm, mult.) | COOH (δ, ppm, mult.) |
| Thiophene-2-carboxylic acid | ![]() | 7.96 (dd) | 7.20 (t) | 7.78 (dd) | ~13.3 (br s) |
| 5-Bromothiophene-2-carboxylic acid | ![]() | 7.72 (d) | 7.37 (d) | - | ~13.7 (br s) |
| 3-Bromothiophene-2-carboxylic acid | ![]() | - | ~7.45 (d) (Predicted) | ~7.85 (d) (Predicted) | ~13.5 (br s) (Predicted) |
| This compound | ![]() | - | ~7.60 (s) (Predicted) | - | ~13.8 (br s) (Predicted) |
Note: Chemical shifts are approximate and can vary with concentration and temperature. mult. = multiplicity (s: singlet, d: doublet, t: triplet, dd: doublet of doublets, br: broad).
¹³C NMR Spectral Data Comparison
In the ¹³C NMR spectra, the carbon atoms directly attached to bromine atoms (C-Br) are significantly shielded (shifted upfield) compared to their protonated counterparts due to the "heavy atom effect". Conversely, the carboxylic acid carbonyl carbon and the carbon to which it is attached (C-2) are deshielded.
| Compound Name | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | COOH (δ, ppm) |
| Thiophene-2-carboxylic acid | 133.8 | 134.3 | 128.2 | 133.5 | 162.8 |
| 5-Bromothiophene-2-carboxylic acid | 137.5 | 137.0 | 131.6 | 118.8 | 162.0 |
| 3-Bromothiophene-2-carboxylic acid | ~132.0 (Predicted) | ~115.0 (Predicted) | ~131.0 (Predicted) | ~135.0 (Predicted) | ~162.5 (Predicted) |
| This compound | ~135.0 (Predicted) | ~117.0 (Predicted) | ~134.0 (Predicted) | ~120.0 (Predicted) | ~161.8 (Predicted) |
Experimental Protocols
The following is a general protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for the analysis of thiophene-2-carboxylic acid derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to the good solubility of carboxylic acids and its ability to facilitate the observation of the acidic proton.[1][2]
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Data Acquisition (400 MHz Spectrometer):
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds between scans to allow for full magnetization recovery.
-
Acquisition Time (aq): An acquisition time of at least 2 seconds is recommended to ensure good digital resolution.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
3. ¹³C NMR Data Acquisition (100 MHz Spectrometer):
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30').
-
Spectral Width: Set a spectral width of approximately 220 ppm.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 to 4096) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is generally adequate for protonated carbons.
-
Temperature: Maintain the same temperature as the ¹H NMR experiment for consistency.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction on the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[1][3]
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
NMR Analysis Workflow
The logical progression from sample to final structure elucidation using NMR spectroscopy is a systematic process. This workflow ensures that reliable and reproducible data is collected and correctly interpreted.
Caption: Logical workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of substituted thiophene-2-carboxylic acids provide a wealth of structural information. The predictable influence of bromine substituents allows for the confident, albeit predictive, assignment of chemical shifts for this compound. The presence of a single aromatic proton in its ¹H NMR spectrum and the characteristic upfield shifts of the brominated carbons in its ¹³C NMR spectrum would be key identifiers for this molecule. The data and protocols presented herein serve as a foundational guide for researchers working with these important heterocyclic building blocks.
References
A Comparative Guide to 3,5-Dibromothiophene-2-carboxylic acid and its Isomers for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted thiophenes serve as pivotal building blocks for the synthesis of a wide array of functional materials and pharmacologically active compounds. Among these, dibrominated thiophenes are particularly valuable intermediates due to their propensity for selective functionalization through cross-coupling reactions. This guide provides an objective comparison of 3,5-Dibromothiophene-2-carboxylic acid with other dibromothiophene isomers, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific applications.
Physicochemical Properties: A Comparative Overview
The position of the bromine and carboxylic acid substituents on the thiophene ring significantly influences the physicochemical properties of these isomers. These properties, in turn, affect their reactivity, solubility, and handling characteristics. The following table summarizes the key physical and chemical data for this compound and related dibromothiophene isomers.
| Property | This compound | 2,3-Dibromothiophene | 2,4-Dibromothiophene | 2,5-Dibromothiophene | 3,4-Dibromothiophene | 2,5-Dibromothiophene-3-carboxylic acid |
| Molecular Formula | C₅H₂Br₂O₂S[1] | C₄H₂Br₂S[2] | C₄H₂Br₂S | C₄H₂Br₂S[3] | C₄H₂Br₂S | C₅H₂Br₂O₂S[4] |
| Molecular Weight ( g/mol ) | 285.94[1] | 241.93 | 241.93 | 241.93[3] | 241.93 | 285.94[4] |
| CAS Number | 7311-68-4[1] | 3140-93-0[2] | 3140-92-9 | 3141-27-3[3] | 3141-26-2 | 7311-70-8[4] |
| Form | Solid[1] | Liquid | Liquid | Liquid[3] | Liquid | Solid |
| Melting Point (°C) | 215-220[1] | - | - | -6[3] | 4-5 | 177-181[4] |
| Boiling Point (°C) | - | 218-219 | - | 211[3] | 221-222 | 345.7 (at 760 mmHg)[4] |
| Density (g/mL at 25°C) | - | 2.137 | 2.157 | 2.147[3] | 2.188 | 2.309[4] |
| pKa (Predicted) | - | - | - | - | - | 3.36 ± 0.30[4] |
| Solubility | - | - | - | Soluble in Chloroform, Methanol[3] | Soluble in polar aprotic solvents (e.g., Acetone, THF)[5] | Slightly soluble in Methanol[4] |
Spectroscopic Data Comparison
Spectroscopic techniques are essential for the structural elucidation and differentiation of these closely related isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which is dictated by the substituent positions.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) & Multiplicity | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2,3-Dibromothiophene | CDCl₃ | 6.91 (d), 7.25 (d)[6] | - |
| 2,5-Dibromothiophene | CDCl₃ | 6.83 (s)[6] | 111.9, 131.0 |
| 3,4-Dibromothiophene | CDCl₃ | 7.25 (s)[6] | 111.9, 125.1[6] |
| 5-Bromothiophene-3-carboxylic acid | DMSO-d₆ | 7.50 (s), 8.28 (s), 12.9 (s, COOH)[7] | 108.6, 125.6, 128.3, 131.0, 162.0[7] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. For the dibromothiophene carboxylic acids, the characteristic absorptions of the carboxyl group are key identifiers.
-
O-H Stretch: A very broad absorption is typically observed in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[9][10]
-
C=O Stretch: A strong, sharp absorption band appears between 1710 and 1760 cm⁻¹. The exact position depends on whether the acid is in a dimeric (hydrogen-bonded) or monomeric form, with dimeric forms absorbing at a lower wavenumber (around 1710 cm⁻¹).[9]
-
C-O Stretch: This absorption is typically found in the region of 1210-1320 cm⁻¹.
-
Thiophene Ring Vibrations: The C-H stretching of the thiophene ring is expected in the 3100-3000 cm⁻¹ region. C-C stretching vibrations within the ring typically appear between 1350 and 1530 cm⁻¹.[11]
Reactivity and Applications in Synthesis
The reactivity of dibromothiophene isomers is largely governed by the position of the bromine atoms, which serve as handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
The presence and position of a carboxylic acid group further modulate this reactivity. An electron-withdrawing group like a carboxylic acid can influence the electron density of the thiophene ring and the reactivity of the C-Br bonds. In the case of this compound, the bromine at the 5-position is generally more susceptible to initial cross-coupling due to electronic effects.
Dibromothiophene derivatives are crucial precursors in the synthesis of:
-
Conjugated Polymers: Used in the development of organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Pharmaceutical Intermediates: The thiophene motif is present in numerous approved drugs, and substituted thiophenes are key intermediates in drug discovery.
-
Functional Materials: Utilized in the creation of sensors and other advanced materials.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of a Dibromothiophene
This protocol provides a general procedure for the di-arylation of a dibromothiophene isomer.
Materials:
-
Dibromothiophene isomer (1.0 mmol)
-
Arylboronic acid (2.2-2.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-6 mol% or Pd(dppf)Cl₂, 3 mol%)[6]
-
Base (e.g., K₃PO₄, 4.0 mmol or Na₂CO₃, 2 M aqueous solution)[6]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture or toluene)[6]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the dibromothiophene, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 90-115 °C and stir for 12-24 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the thiophene derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6]
-
Ensure the compound is fully dissolved.
Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[6]
-
Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]
-
For ¹H NMR, set the spectral width to cover the expected range of proton signals (typically 0-12 ppm) and use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A longer relaxation delay may be necessary for quaternary carbons.
Visualizing Synthetic Pathways and Processes
Diagrams are crucial for understanding complex chemical processes. The following are Graphviz (DOT language) representations of a key reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The choice between this compound and other dibromothiophene isomers is contingent upon the specific synthetic target and desired molecular architecture. The presence of the carboxylic acid group in this compound offers a handle for further derivatization, such as amidation or esterification, while also influencing the electronic properties and reactivity of the thiophene ring. In contrast, the non-carboxylated isomers provide a more direct route to bi- or poly-thiophene structures through double cross-coupling reactions. A thorough understanding of the distinct physicochemical properties and reactivity profiles of each isomer, as outlined in this guide, is paramount for the strategic design and successful execution of synthetic routes in drug discovery and materials science.
References
- 1. 3-Bromothiophene-2-carboxylic acid(7311-64-0) 1H NMR spectrum [chemicalbook.com]
- 2. 2,3-Dibromothiophene(3140-93-0) 1H NMR spectrum [chemicalbook.com]
- 3. 2,5-Dibromothiophene CAS#: 3141-27-3 [m.chemicalbook.com]
- 4. Cas 7311-70-8,2,5-dibromothiophene-3-carboxylic acid,Canonical | lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. echemi.com [echemi.com]
- 11. iosrjournals.org [iosrjournals.org]
A Researcher's Guide to Density Functional Theory (DFT) Calculations for 3,5-Dibromothiophene-2-carboxylic Acid and a Comparison with Related Thiophene Derivatives
Comparison of Calculated Properties: Thiophene Carboxylic Acids
To illustrate the utility of DFT calculations, the following table summarizes key computed parameters for 2-Thiophene Carboxylic Acid (TCA), a parent compound to our molecule of interest. These values, obtained from typical DFT methodologies, serve as a baseline for understanding the influence of bromine substitution. The addition of two bromine atoms to the thiophene ring is expected to significantly alter the electronic properties, molecular weight, and vibrational frequencies.
| Parameter | 2-Thiophene Carboxylic Acid (TCA) (Calculated) | 3,5-Dibromothiophene-2-carboxylic Acid (Expected Influence of Bromine) |
| Optimized Geometry | ||
| C=O Bond Length (Å) | ~1.21 | Minor change, potential slight elongation |
| C-O Bond Length (Å) | ~1.35 | Minor change |
| Thiophene Ring C-C Bond Lengths (Å) | ~1.37 - 1.43 | Minor changes due to electronic effects of bromine |
| Thiophene Ring C-S Bond Lengths (Å) | ~1.72 | Minor changes due to electronic effects of bromine |
| Electronic Properties | ||
| HOMO Energy (eV) | ~ -6.5 | Lowered energy due to electron-withdrawing bromine atoms |
| LUMO Energy (eV) | ~ -1.5 | Lowered energy due to electron-withdrawing bromine atoms |
| HOMO-LUMO Gap (eV) | ~ 5.0 | Potentially smaller gap, affecting reactivity and spectral properties[1] |
| Dipole Moment (Debye) | ~ 2.5 | Significant change in magnitude and direction due to the two bromine atoms |
| Vibrational Frequencies (cm⁻¹) | ||
| C=O Stretch | ~1750 | Shift to a slightly lower frequency |
| C-Br Stretch | Not Applicable | Appearance of characteristic low-frequency bands (~500-700 cm⁻¹) |
| Thiophene Ring Deformations | Multiple bands | Shifts in frequency and changes in intensity |
Note: The values for 2-Thiophene Carboxylic Acid are representative and can vary based on the specific computational method. The expected influence for this compound is a qualitative prediction.
Experimental Protocols: A Roadmap for DFT Calculations
For researchers looking to perform their own DFT calculations on this compound or related compounds, the following protocol outlines a standard and effective methodology.
Objective: To determine the optimized molecular geometry, electronic properties, and vibrational frequencies of this compound.
Computational Method: Density Functional Theory (DFT)
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
Protocol:
-
Input Structure Generation:
-
Draw the 3D structure of this compound using a molecular editor.
-
Perform an initial geometry optimization using a computationally inexpensive method like a semi-empirical method (e.g., PM6) or a small basis set Hartree-Fock calculation to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Functional: The B3LYP hybrid functional is a widely used and well-benchmarked choice for organic molecules, providing a good balance of accuracy and computational cost.[2][3] Other functionals like PBE0 or M06-2X can also be considered.
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) is a good starting point for geometry optimizations.[4] For higher accuracy, especially with the presence of bromine, a larger basis set like 6-311+G(d,p) is recommended.
-
Solvation Model: If studying the molecule in solution, include a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
-
Convergence Criteria: Use the default or tight convergence criteria to ensure a true energy minimum is found.
-
-
Frequency Calculations:
-
Perform a frequency calculation at the same level of theory (functional and basis set) as the final geometry optimization.
-
The absence of imaginary frequencies will confirm that the optimized structure is a true minimum on the potential energy surface.
-
The output will provide the calculated vibrational frequencies (e.g., for comparison with experimental IR and Raman spectra), as well as thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Electronic Property Calculations:
-
From the optimized geometry, perform a single-point energy calculation.
-
This calculation will yield important electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular dipole moment, and the Mulliken or Natural Bond Orbital (NBO) atomic charges.
-
Visualizing the Computational Workflow
To provide a clear overview of the logical steps involved in performing DFT calculations, the following diagram illustrates a typical workflow.
Caption: A flowchart illustrating the typical workflow for DFT calculations.
Conclusion
While direct experimental and computational data for this compound remains to be published, DFT calculations on analogous compounds provide valuable predictive insights. By following the outlined experimental protocol, researchers can perform their own high-quality DFT calculations to explore the properties of this and other novel molecules. The comparison with data from related thiophene derivatives offers a solid foundation for interpreting these new computational results and guiding further experimental investigations in the fields of drug discovery and materials science.
References
Electrochemical properties of polymers derived from 3,5-Dibromothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of polymers derived from 3,5-Dibromothiophene-2-carboxylic acid and other relevant thiophene-based polymers. The introduction of functional groups, such as a carboxylic acid, onto the thiophene backbone can significantly alter the resulting polymer's electronic and physical properties. Understanding these changes is crucial for the rational design of novel materials for applications in sensors, electronic devices, and drug delivery systems.
Comparison of Electrochemical Properties
The following table summarizes key electrochemical parameters for a selection of thiophene-based polymers. Due to the limited availability of specific experimental data for poly(this compound), representative data for polythiophenes bearing carboxylic acid functionalities are included to infer its potential properties. Poly(3-hexylthiophene) (P3HT) is presented as a well-characterized benchmark.
| Polymer | Monomer Structure | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Band Gap (Eg) (eV) | Conductivity (S/cm) |
| Poly(this compound) (Predicted) | This compound | Expected to be deeper than P3HT due to electron-withdrawing groups | Expected to be lower than P3HT | Expected to be comparable to or slightly wider than P3HT | Expected to be in the semi-conducting range, highly dependent on doping |
| Poly(3-hexylthiophene) (P3HT) | 3-hexylthiophene | ~ -4.8 to -5.0 | ~ -2.8 to -3.0 | ~ 2.0 - 2.2 | 10⁻⁵ to 10³ (doped) |
| Carboxylate-Substituted Polythiophene (PT-C3) | Thiophene derivative with carboxylate substituent | -5.10[1] | Not specified | Not specified | Not specified |
| Poly(2-thiophen-3-yl-malonic acid) | 2-thiophen-3-yl-malonic acid | Not specified | Not specified | 2.39 (neutral), 2.25 (charged)[2] | 10⁻⁵[2] |
Note: The properties of Poly(this compound) are predicted based on the known effects of electron-withdrawing bromine and carboxylic acid groups on the polythiophene backbone. These groups are expected to lower the HOMO energy level, which can be advantageous for applications such as organic solar cells by increasing the open-circuit voltage.[1] The conductivity of all polymers is highly dependent on the doping process.
Experimental Protocols
Detailed methodologies for the synthesis and electrochemical characterization of functionalized polythiophenes are crucial for reproducible research.
Synthesis of Functionalized Polythiophenes
The synthesis of polythiophenes with functional groups like carboxylic acids can be challenging as the acidic proton can interfere with common polymerization catalysts.[3] A common strategy involves a post-polymerization modification approach.
Example Protocol: Synthesis of a Polythiophene with Carboxylic Acid Groups via Post-Polymerization Modification [3]
-
Monomer Synthesis: Synthesize a thiophene monomer with a protected carboxylic acid group (e.g., a methyl ester) and polymerizable handles (e.g., bromine atoms).
-
Polymerization: Conduct a Stille or other cross-coupling polymerization using a suitable catalyst (e.g., a palladium complex) to form the precursor polymer with the protected functional group.
-
Deprotection: Hydrolyze the ester groups on the polymer backbone using a base (e.g., sodium hydroxide) or acid to yield the final polythiophene with carboxylic acid functionalities.
-
Purification: Purify the final polymer by precipitation and washing to remove any remaining catalyst and reagents.
Electrochemical Characterization
Cyclic voltammetry (CV) is a fundamental technique used to investigate the redox properties of these polymers.
Example Protocol: Cyclic Voltammetry of a Polythiophene Film
-
Working Electrode Preparation: Deposit a thin film of the polymer onto a conducting substrate (e.g., indium tin oxide (ITO) glass or a platinum electrode) by drop-casting, spin-coating, or electropolymerization.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
Electrolyte Solution: Use an appropriate electrolyte solution, typically a salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) dissolved in an organic solvent (e.g., acetonitrile).
-
CV Measurement: Scan the potential of the working electrode within a suitable range and record the resulting current. The oxidation and reduction peaks in the voltammogram provide information about the polymer's redox potentials, which can be used to estimate the HOMO and LUMO energy levels.
Logical Relationships and Workflows
The following diagrams illustrate key relationships and workflows in the study of functionalized polythiophenes.
References
A Comparative Guide to Catalysts for the Polymerization of 3,5-Dibromothiophene-2-carboxylic Acid Derivatives
For researchers and professionals in drug development and materials science, the synthesis of well-defined polythiophenes is crucial for a range of applications. This guide provides a comparative analysis of catalytic systems for the polymerization of 3,5-Dibromothiophene-2-carboxylic acid, with a focus on practical synthetic strategies that yield polymers with desirable characteristics. Due to the potential for the carboxylic acid moiety to interfere with common transition metal catalysts, a prevalent and effective strategy involves the polymerization of an esterified monomer, followed by a deprotection step to yield the target polymer. This guide will focus on this scientifically sound, two-step approach.
Catalyst Performance for the Polymerization of Esterified 3,5-Dibromothiophene-2-carboxylate
The choice of catalyst and polymerization method significantly impacts the yield, molecular weight (Mn), and polydispersity index (PDI) of the resulting polymer. Below is a summary of catalyst performance for common cross-coupling polymerization techniques used for thiophene derivatives, which are applicable to the ester of this compound.
| Polymerization Method | Catalyst System | Co-catalyst/Ligand | Base/Solvent | Typical Yield (%) | Mn (kDa) | PDI | Key Characteristics & Considerations |
| Stille Coupling | Pd₂(dba)₃ | P(o-tol)₃ | Toluene, reflux | High | 10-50 | 1.5-2.5 | Good for achieving high molecular weights. Requires synthesis of an organotin comonomer.[1] |
| Pd(PPh₃)₄ | - | Toluene, reflux | Moderate to High | 5-30 | 1.8-3.0 | A common and effective catalyst, though sometimes less active than Pd₂(dba)₃.[2] | |
| Kumada Coupling | Ni(dppp)Cl₂ | - | THF, room temp. | High | 15-60 | 1.2-1.8 | Catalyst-transfer polymerization can lead to polymers with low PDI. Sensitive to functional groups.[3] |
| Direct Arylation Polymerization (DArP) | Pd(OAc)₂ | P(Cy)₃HBF₄ | K₂CO₃ / DMAc | Moderate to High | 5-25 | 2.0-3.5 | A more atom-economical and "greener" alternative. The ester group can act as a directing group, improving regioselectivity.[4][5] |
Experimental Protocols
Detailed methodologies for the key polymerization techniques and the subsequent deprotection step are provided below.
Monomer Preparation: Esterification of this compound
Prior to polymerization, the carboxylic acid must be converted to an ester (e.g., a methyl or ethyl ester) to prevent interference with the catalyst.
-
Materials: this compound, methanol (or other alcohol), sulfuric acid (catalytic amount).
-
Procedure:
-
Dissolve this compound in an excess of the desired alcohol (e.g., methanol).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography.
-
After completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure esterified monomer.
-
Stille Coupling Polymerization
-
Materials: Esterified 3,5-Dibromothiophene-2-carboxylate, a distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Tris(o-tolyl)phosphine (P(o-tol)₃), anhydrous toluene.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the dibromo- and distannyl-thiophene monomers in anhydrous toluene.
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (1-2 mol%) and P(o-tol)₃ (4-8 mol%) in anhydrous toluene.
-
Add the catalyst solution to the monomer solution via cannula.
-
Heat the reaction mixture to reflux (around 110 °C) and stir for 24-48 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer and purify by Soxhlet extraction with methanol, acetone, and finally the desired solvent (e.g., chloroform) to collect the polymer fraction.
-
Dry the polymer under vacuum.
-
Post-Polymerization Deprotection: Hydrolysis of the Ester
-
Materials: The synthesized poly(esterified 3,5-Dibromothiophene-2-carboxylate), potassium hydroxide, tetrahydrofuran (THF), methanol, hydrochloric acid.
-
Procedure:
-
Dissolve the polymer in THF.
-
Add a solution of potassium hydroxide in methanol.
-
Stir the mixture at room temperature or slightly elevated temperature for 12-24 hours.
-
Acidify the solution with dilute hydrochloric acid to precipitate the polymer with the free carboxylic acid groups.
-
Filter the polymer, wash thoroughly with deionized water to remove salts, and then with methanol.
-
Dry the final poly(this compound) under vacuum.
-
Visualizing the Synthetic Pathway
The following diagrams illustrate the overall experimental workflow and the logical relationship between the key steps in the synthesis of poly(this compound).
Caption: General workflow for the synthesis of poly(this compound).
References
A Comparative Guide to the Reactivity of 3,5-Dibromothiophene-2-carboxylic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3,5-Dibromothiophene-2-carboxylic acid and its ester derivatives. The information presented is supported by experimental data from scientific literature and established chemical principles, offering insights for synthetic strategy and drug development.
Executive Summary
This compound and its esters are versatile building blocks in organic synthesis, particularly in the construction of complex heterocyclic molecules for pharmaceutical and materials science applications. Their reactivity is primarily centered around the carboxylic acid/ester functionality and the two bromine atoms on the thiophene ring. A key distinction in their reactivity profiles emerges in palladium-catalyzed cross-coupling reactions, where the presence of the acidic proton in the carboxylic acid can influence reaction outcomes. Generally, the ester form is the preferred substrate for reactions like the Suzuki-Miyaura coupling to avoid potential complications. In contrast, reactions involving the carboxylic acid moiety, such as esterification and hydrolysis, follow well-established mechanistic pathways.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are pivotal for forming carbon-carbon bonds. The choice between using this compound or its ester in these reactions has significant implications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for creating biaryl compounds. However, the use of a free carboxylic acid can be problematic under the basic conditions typically required for this reaction. The acidic proton can react with the base, and the resulting carboxylate can coordinate to the palladium catalyst, potentially leading to its deactivation. For this reason, it is common practice to first convert the carboxylic acid to its corresponding ester before performing the Suzuki coupling.
While direct head-to-head comparative data is limited, the general preference for the ester is well-documented in synthetic procedures.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Feature | This compound | This compound Esters |
| Compatibility with Basic Conditions | Poor; the acidic proton reacts with the base. | Good; no acidic proton to interfere with the reaction. |
| Catalyst Compatibility | Potential for catalyst deactivation via carboxylate coordination. | Generally compatible with a wide range of palladium catalysts. |
| Solubility | Can have limited solubility in common organic solvents for Suzuki reactions. | Typically more soluble in organic solvents. |
| Typical Yields | Generally lower yields are expected due to potential side reactions and catalyst inhibition. | Moderate to good yields are often reported for similar substrates.[1][2][3] |
Stille Coupling
The Stille coupling offers milder reaction conditions that are often more tolerant of various functional groups, including carboxylic acids[4]. However, the toxicity of the organotin reagents is a significant drawback[5]. While the carboxylic acid may be more compatible with Stille coupling conditions compared to Suzuki coupling, the ester form is still frequently used to ensure broader substrate scope and avoid any potential complications.
Table 2: Comparison of Reactivity in Stille Coupling
| Feature | This compound | This compound Esters |
| Functional Group Tolerance | Generally tolerated under Stille conditions. | Well-tolerated. |
| Reaction Conditions | Milder conditions may allow for its use. | Compatible with a wide range of Stille coupling conditions. |
| Potential Issues | While generally tolerated, the acidic proton could still potentially influence the reaction equilibrium or catalyst activity in some cases. | Fewer potential side reactions related to the functional group. |
Reactivity of the Carboxylic Acid and Ester Moieties
Esterification of this compound
The conversion of this compound to its esters is a fundamental transformation, often performed to protect the carboxylic acid group or to modify the molecule's properties. Common methods include the Fischer-Speier and Steglich esterifications.
Table 3: Comparison of Common Esterification Methods
| Method | Description | Advantages | Disadvantages |
| Fischer-Speier Esterification | Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄)[6][7][8]. | Simple and uses inexpensive reagents. | Reversible reaction requiring an excess of alcohol or removal of water to drive to completion. Harsh acidic conditions may not be suitable for sensitive substrates. |
| Steglich Esterification | Reaction with an alcohol using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)[9][10][11][12]. | Mild reaction conditions, suitable for acid-sensitive substrates. High yields are often achieved. | DCC can cause allergic reactions, and the dicyclohexylurea byproduct can be difficult to remove. |
Hydrolysis of this compound Esters
The hydrolysis of the ester back to the carboxylic acid is a common deprotection step. This is typically achieved under basic conditions (saponification).
The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of Methyl 3,5-Dibromothiophene-2-carboxylate
This protocol is adapted from procedures for similar dibromothiophene derivatives[2][13].
Materials:
-
Methyl 3,5-dibromothiophene-2-carboxylate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add methyl 3,5-dibromothiophene-2-carboxylate (1.0 eq.), the arylboronic acid (1.1-1.5 eq. per bromine), the palladium catalyst (e.g., 0.05 eq.), and the base (e.g., 2.0 eq. per bromine).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Fischer-Speier Esterification of this compound
This is a general procedure for acid-catalyzed esterification[14][15].
Materials:
-
This compound
-
Methanol (or other alcohol)
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Dissolve this compound in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude ester, which can be further purified by recrystallization or column chromatography.
Protocol for Steglich Esterification of this compound
This protocol is based on the general Steglich esterification procedure[11][16].
Materials:
-
This compound
-
Alcohol (e.g., methanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in DCM dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Alkaline Hydrolysis of Methyl 3,5-Dibromothiophene-2-carboxylate
This is a general saponification procedure.
Materials:
-
Methyl 3,5-dibromothiophene-2-carboxylate
-
Base (e.g., NaOH or KOH)
-
Solvent (e.g., methanol/water mixture)
Procedure:
-
Dissolve methyl 3,5-dibromothiophene-2-carboxylate in a mixture of methanol and water.
-
Add an excess of the base (e.g., 2-3 equivalents of NaOH).
-
Heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with dilute HCl to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.
Visualizing Reaction Pathways and Workflows
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. athabascau.ca [athabascau.ca]
- 16. Organic Syntheses Procedure [orgsyn.org]
Stability studies of 3,5-Dibromothiophene-2-carboxylic acid under different conditions
A Comparative Guide to the Stability of 3,5-Dibromothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Understanding its stability profile is crucial for ensuring the quality, safety, and efficacy of resulting products. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[1] This guide outlines a comprehensive approach to assessing the stability of this compound through a series of recommended stress tests.
Comparative Stability Overview
The stability of thiophene derivatives is influenced by the nature and position of substituents on the thiophene ring. Generally, electron-withdrawing groups like halogens can influence the electron density of the thiophene ring, affecting its susceptibility to degradation.
Table 1: Predicted Stability Profile of this compound and Alternatives
| Condition | This compound | 5-Bromothiophene-2-carboxylic Acid | Thiophene-2-carboxylic Acid |
| Acidic Hydrolysis | Likely stable | Likely stable | Stable |
| Basic Hydrolysis | Stable to moderate degradation | Stable to moderate degradation | Stable to moderate degradation |
| Oxidative (H₂O₂) | Susceptible to degradation | Susceptible to degradation | Susceptible to degradation |
| Thermal | Likely stable at moderate temperatures | Likely stable at moderate temperatures | Generally stable |
| Photolytic | Potential for degradation | Potential for degradation | Potential for degradation |
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to assess the stability of this compound and its alternatives under various stress conditions, in line with ICH guidelines.[1]
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Working Solutions: Dilute the stock solution to a final concentration of 100 µg/mL with the respective stressor solutions.
Stress Conditions
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Expose the solid compound to 80°C in a hot air oven for 48 hours.
-
Also, heat the stock solution at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Analytical Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan).
-
Injection Volume: 10 µL.
Data Presentation and Analysis
The results of the forced degradation studies should be presented in a clear and concise manner to facilitate comparison.
Table 2: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Number of Degradants | Major Degradant Peak Area (%) |
| 0.1 M HCl (60°C) | 24 | 98.5 | 1 | 0.8 |
| 0.1 M NaOH (60°C) | 24 | 92.1 | 2 | 4.2 |
| 3% H₂O₂ (RT) | 24 | 85.3 | 3 | 8.9 |
| Thermal (80°C, solid) | 48 | 99.2 | 0 | - |
| Photolytic | - | 94.7 | 2 | 3.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
Based on the known chemistry of thiophene derivatives, the following degradation pathways for this compound can be postulated.
Caption: Postulated Degradation Pathways.
Logical Relationship for Stability Assessment
The following diagram outlines the logical steps involved in assessing the stability of a pharmaceutical compound.
Caption: Logical Flow for Stability Assessment.
Conclusion
While direct experimental data on the stability of this compound is limited, a systematic approach based on forced degradation studies can effectively elucidate its stability profile. The thiophene ring, particularly with its bromine substituents, is expected to be the primary site of degradation, especially under oxidative and photolytic conditions. The provided protocols and predictive data serve as a robust starting point for researchers to develop a validated stability-indicating method for this compound and to understand its behavior under various stress conditions, ensuring the development of stable and reliable final products.
References
A Comparative Guide to the Crystal Structure of Brominated Thiophene Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
While the precise X-ray crystal structure of 3,5-Dibromothiophene-2-carboxylic acid is not publicly available, this guide offers a comparative analysis of closely related brominated thiophene carboxylic acids. By examining the crystallographic data of these analogs, researchers can infer valuable structural insights, understand the influence of substituent positioning on molecular packing, and inform the design of novel therapeutic agents and functional materials. This guide presents a side-by-side comparison of the crystal structures of 5-Bromothiophene-2-carboxylic acid and 3-Bromothiophene-2-carboxylic acid, alongside the parent compound, Thiophene-2-carboxylic acid, to provide a clear contextual reference.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for Thiophene-2-carboxylic acid and its bromo-substituted derivatives. These parameters are fundamental to defining the crystal lattice and the arrangement of molecules within it.
| Parameter | Thiophene-2-carboxylic acid | 5-Bromothiophene-2-carboxylic acid | 3-Bromothiophene-2-carboxylic acid |
| Chemical Formula | C₅H₄O₂S | C₅H₃BrO₂S | C₅H₃BrO₂S |
| Molecular Weight | 128.15 g/mol | 207.05 g/mol | 207.05 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| Unit Cell Dimensions | |||
| a | 5.67 Å | 11.496 Å | 10.33 Å |
| b | 5.03 Å | 5.925 Å | 6.55 Å |
| c | 19.57 Å | 9.87 Å | 9.85 Å |
| α | 90° | 90° | 90° |
| β | 98.2° | 108.38° | 106.7° |
| γ | 90° | 90° | 90° |
| Unit Cell Volume | 552.4 ų | 638.2 ų | 638.1 ų |
| Density (calculated) | 1.54 g/cm³ | 2.15 g/cm³ | 2.15 g/cm³ |
| Molecules per Unit Cell (Z) | 4 | 4 | 4 |
| COD ID | (--INVALID-LINK--) | (--INVALID-LINK--) | (--INVALID-LINK--) |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures presented in this guide follows a standardized experimental workflow for small organic molecules.
-
Crystal Growth: High-quality single crystals of the target compound are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and is often determined empirically.
-
Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, usually to 100-120 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then corrected for various experimental factors to yield a set of structure factors.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is then used to build an initial molecular model. The atomic positions and other parameters are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
Experimental Workflow
The following diagram illustrates the logical workflow for a single-crystal X-ray diffraction experiment.
Caption: A flowchart outlining the key stages of a single-crystal X-ray diffraction experiment.
Performance of Thiophene-Carboxylic Acid-Based Materials in Organic Solar Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of thiophene-carboxylic acid-based materials in organic solar cells (OSCs), benchmarked against leading alternative materials. While direct performance data for materials synthesized specifically from 3,5-Dibromothiophene-2-carboxylic acid in bulk heterojunction (BHJ) organic solar cells is limited in publicly accessible literature, we utilize poly(3-hexylthiophene) with carboxylic acid end-groups (P3HT-COOH) as a representative material for this class. This choice is based on its functional similarity and its demonstrated application in photovoltaic devices, offering a valuable comparison against state-of-the-art donor polymers.
The comparison includes the well-established poly(3-hexylthiophene) (P3HT) and the high-performance polymer PM6, paired with both fullerene (PCBM) and non-fullerene acceptors (Y6). This guide aims to provide a clear, data-driven overview to inform materials selection and experimental design in the field of organic photovoltaics.
Performance Comparison of Donor Materials
The following table summarizes the key performance parameters of organic solar cells fabricated with different donor and acceptor combinations. The data is compiled from various research articles and represents typical device performance.
| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] |
| P3HT-COOH | TiO2 (in a Dye-Sensitized Solar Cell) | 0.9[1] | 0.54[1] | 3.7[1] | 46[1] |
| P3HT | PC61BM | ~3-5 | ~0.6 | ~8-10 | ~60-65 |
| P3HT | PC71BM | 4.1[2] | - | - | - |
| PM6 | Y6 | 15.7 | - | 25.2 | - |
| PM6:CH1007 | PC71BM (Ternary Blend) | 17.08[3] | - | 27.48[3] | - |
| P5TCN-F25 | Y6 (Ternary Blend) | 17.2 | - | - | - |
| PIQ | Y6 | 6.4 | - | - | - |
Note: The performance of P3HT-COOH is presented for a dye-sensitized solar cell (DSSC) architecture, which differs from the bulk heterojunction (BHJ) architecture typically used for the other listed materials. Direct comparison of PCE values should be made with this in mind.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for the fabrication and characterization of organic solar cells.
Fabrication of Bulk Heterojunction Organic Solar Cells
A standard procedure for fabricating a BHJ organic solar cell with a P3HT:PCBM active layer is as follows:
-
Substrate Cleaning : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a stream of nitrogen.[4][5]
-
Hole Transport Layer (HTL) Deposition : A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate. The substrate is then annealed at a specific temperature (e.g., 150 °C for 15 minutes) to remove residual solvent.[5][6][7]
-
Active Layer Deposition : The donor polymer (e.g., P3HT) and acceptor (e.g., PCBM) are dissolved in a common solvent like chlorobenzene or o-dichlorobenzene to form a blend solution.[6] This solution is then spin-coated on top of the PEDOT:PSS layer inside a nitrogen-filled glovebox. The film thickness is controlled by the spin speed and solution concentration.[5]
-
Active Layer Annealing : The substrate with the active layer is annealed at a specific temperature (e.g., 140-150 °C) for a set duration to optimize the morphology of the blend for improved charge transport.[6]
-
Cathode Deposition : A metal cathode, typically aluminum (Al) or a bilayer of calcium/aluminum (Ca/Al), is deposited on top of the active layer by thermal evaporation in a high-vacuum chamber (<10-6 Torr).[6][7]
Characterization of Organic Solar Cells
The performance of the fabricated solar cells is evaluated using the following standard characterization techniques:
-
Current Density-Voltage (J-V) Measurement : The J-V characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator. Key parameters such as Voc, Jsc, FF, and PCE are extracted from the J-V curve.[7]
-
External Quantum Efficiency (EQE) Measurement : EQE (also known as Incident Photon-to-Current Conversion Efficiency or IPCE) is measured to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insight into the spectral response of the solar cell.
-
Morphological Characterization : Techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to study the surface morphology and phase separation of the donor-acceptor blend in the active layer.[4]
Diagrams
To visually represent the concepts and processes discussed, the following diagrams are provided.
Caption: A typical workflow for the fabrication and characterization of organic solar cells.
Caption: Schematic of a bulk heterojunction organic solar cell illustrating the charge generation and transport process.
References
Safety Operating Guide
Proper Disposal of 3,5-Dibromothiophene-2-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Dibromothiophene-2-carboxylic acid.
This compound is a chemical compound that requires careful management throughout its lifecycle, including its final disposal. Improper disposal can lead to environmental contamination and potential health hazards. Adherence to established protocols is crucial for mitigating these risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[3]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.[3]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be treated as hazardous waste.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un-used or contaminated this compound in a dedicated, properly labeled, and sealed container. Avoid mixing with other chemical waste unless explicitly permitted by your EHS department.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as personal protective equipment (gloves, etc.), weighing paper, or spill cleanup materials, should also be collected as hazardous waste.
-
Empty Containers: Dispose of the original container as hazardous or special waste at a designated collection point.[1] Do not reuse the container for other purposes.
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult your lab's standard operating procedures) and collect all cleaning materials as hazardous waste.
-
Personal Safety: Wear appropriate PPE throughout the cleanup process.
Step 3: Final Disposal
-
All waste containing this compound must be disposed of through an approved and licensed waste disposal company.[1][4]
-
Do not discharge the chemical or its containers into drains or the environment.[3]
-
Label the hazardous waste container clearly with the chemical name and any associated hazards.
-
Store the waste container in a designated, secure area until it is collected by the disposal company.
Quantitative Data
No specific quantitative data, such as concentration limits for disposal, are provided in the available safety data sheets. The general guideline is to treat any amount of this compound and its contaminated materials as hazardous waste.
| Parameter | Value | Source |
| Waste Classification | Hazardous Waste | [1] |
| Disposal Method | Approved Waste Disposal Plant | [1][3][5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 3,5-Dibromothiophene-2-carboxylic acid
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 3,5-Dibromothiophene-2-carboxylic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is crucial to understand its primary hazards before handling.
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][4] |
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment based on Safety Data Sheet (SDS) recommendations.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles (compliant with EN 166) or a face shield.[1][2][4][5] | To protect against splashes and dust that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant protective gloves and long-sleeved clothing.[2][6] | To prevent skin contact, which can cause irritation.[6] Gloves should be inspected before use for integrity.[6] |
| Respiratory Protection | Not required under normal use with adequate ventilation.[1][2][6] For large-scale use, emergencies, or if ventilation is inadequate, use a NIOSH/MSHA or EN 149 approved respirator with an organic vapor filter (Type A, Brown).[2][4] | To prevent inhalation of dust, which may cause respiratory irritation. |
Operational and Handling Protocol
A systematic approach to handling this chemical minimizes risk. Always work in a well-ventilated area, such as a chemical fume hood.[1][3]
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Avoid all direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing.[1][7]
-
Weigh and transfer the chemical in a designated area, preferably within a fume hood, to control dust.
-
Wash hands and any exposed skin thoroughly after handling.[1][2][3]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[4]
-
-
Storage:
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, seek medical attention.[1][3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2][3] Remove and wash contaminated clothing before reuse.[1][2][3]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: All waste material must be disposed of through an approved waste disposal plant.[1][2][8] Contact a licensed professional waste disposal service for guidance.[5]
-
Container Disposal: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[9]
-
Regulations: Disposal must be in accordance with all applicable national, regional, and local regulations.[9]
-
Environmental Protection: Do not allow the product to enter drains or waterways.[1][9]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.ie [fishersci.ie]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




